molecular formula C11H15N5 B13427670 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13427670
M. Wt: 217.27 g/mol
InChI Key: PKANWFITDMIMLK-UHFFFAOYSA-N
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Description

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of 5-aminopyrazoles, which are recognized as versatile and privileged scaffolds for constructing more complex heterocyclic systems . The molecule features a 5-aminopyrazole core, a structure known for its three nucleophilic sites (4-CH, 1-NH, and 5-NH2) that enable diverse reactivity and cyclization pathways with various electrophiles . The presence of the pyrazine and isobutyl substituents further modulates its properties and potential for molecular recognition. The primary research applications of this compound are anticipated in early-stage drug discovery. Pyrazole-based molecules are extensively investigated for their broad spectrum of biological activities . Specifically, 5-aminopyrazoles serve as key precursors for synthesizing fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are core structures in many pharmacologically active agents . These fused systems are known to mimic purine bases, allowing them to interact with various biological targets . Consequently, this compound is a valuable building block for developing novel therapeutic candidates, particularly in oncology and inflammation, where pyrazole derivatives have demonstrated potent effects such as cell cycle arrest and induction of autophagy/apoptosis . Researchers can utilize this chemical to explore structure-activity relationships and develop new inhibitors for kinases and other enzyme targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyrazin-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H15N5/c1-8(2)7-16-11(12)5-9(15-16)10-6-13-3-4-14-10/h3-6,8H,7,12H2,1-2H3

InChI Key

PKANWFITDMIMLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Blueprint: A Technical Guide to the Crystal Structure of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required to determine and understand the crystal structure of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine. As the precise crystallographic data for this specific molecule is not yet publicly available, this document serves as a robust, experience-driven roadmap for researchers and drug development professionals. It outlines a plausible synthetic pathway, detailed protocols for crystallization and X-ray diffraction, and a hypothetical analysis of the resulting crystal structure, grounded in the established principles of crystallography and medicinal chemistry.

Foreword: The Significance of Structural Insight

In the landscape of modern drug discovery, the pyrazole and pyrazine moieties are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] The combination of these two heterocyclic systems in 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine suggests a molecule of significant interest for medicinal chemistry. A definitive understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount. This structural blueprint can elucidate potential binding modes to biological targets, guide lead optimization, and inform formulation strategies.

Part 1: From Synthesis to Single Crystal: A Preparative Workflow

Proposed Synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

The synthesis of the target compound can be approached through a multi-step process, leveraging established pyrazole synthesis methodologies.[3][4] A plausible route involves the condensation of a pyrazine-derived β-ketoester with isobutylhydrazine.

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of ethyl 3-(pyrazin-2-yl)-3-oxopropanoate.

    • Combine ethyl acetate and sodium hydride in anhydrous diethyl ether under a nitrogen atmosphere.

    • Slowly add 2-acetylpyrazine to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield the β-ketoester.

  • Step 2: Synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine.

    • Dissolve the resulting ethyl 3-(pyrazin-2-yl)-3-oxopropanoate and isobutylhydrazine in ethanol.

    • Add a catalytic amount of acetic acid and reflux the mixture for 24 hours.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Synthetic Pathway 2-acetylpyrazine 2-acetylpyrazine Step1 Step 1: Claisen Condensation 2-acetylpyrazine->Step1 Ethyl acetate Ethyl acetate Ethyl acetate->Step1 NaH NaH, Et2O beta-ketoester ethyl 3-(pyrazin-2-yl) -3-oxopropanoate Step1->beta-ketoester Step2 Step 2: Cyclocondensation beta-ketoester->Step2 isobutylhydrazine isobutylhydrazine isobutylhydrazine->Step2 Final_Product 1-isobutyl-3-(pyrazin-2-yl) -1H-pyrazol-5-amine Step2->Final_Product

A proposed synthetic workflow for the target compound.
Crystallization: The Art of Order

Obtaining a high-quality single crystal is often the most challenging step in structure determination.[5] The ideal crystal for single-crystal X-ray diffraction should be well-formed, with dimensions between 0.1 and 0.4 mm, and free of defects.[6]

Experimental Protocol: Crystal Growth

  • Solvent Screening:

    • Dissolve small amounts of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to determine solubility.

    • Ideal solvents are those in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Hanging Drop Method):

    • Prepare a concentrated solution of the compound in a volatile solvent.

    • Place a larger volume of a less volatile anti-solvent (in which the compound is insoluble) in a sealed container.

    • Place a drop of the compound solution on a siliconized glass slide and invert it over the reservoir of the anti-solvent.

    • Slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

  • Solvent Layering:

    • Prepare a concentrated solution of the compound in a dense solvent.

    • Carefully layer a less dense anti-solvent on top of the solution, creating a distinct interface.

    • Over time, the solvents will slowly mix at the interface, inducing crystallization.

Part 2: Deciphering the Diffraction Pattern: SC-XRD Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7]

SC-XRD Workflow cluster_experiment Experimental cluster_computational Computational Crystal_Mounting Crystal Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure CIF File

The experimental and computational workflow for SC-XRD.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is mounted on a goniometer head.[6]

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • X-rays (commonly from a Cu or Mo source) are directed at the crystal.[5]

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.[5]

  • Data Processing:

    • The raw diffraction images are processed to determine the unit cell dimensions and space group.

    • The intensities of the reflections are integrated and corrected for experimental factors to generate a reflection data file (e.g., an .hkl file).

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • The structural model is refined using a least-squares method, typically with software like SHELXL.[8][9] This process minimizes the difference between the observed and calculated structure factors.[10]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Finalization and Validation:

    • The final refined structure is validated using tools like checkCIF to ensure its quality and adherence to crystallographic standards.[11]

    • The results are typically reported in a Crystallographic Information File (CIF).[12][13][14]

Part 3: A Hypothetical Glimpse: The Crystal Structure of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Based on the known structures of similar pyrazole derivatives in the Cambridge Structural Database (CSD), we can predict some of the key features of the crystal structure of the title compound.[15][16][17]

Molecular Structure

The molecule consists of a central pyrazole ring substituted with an isobutyl group at the N1 position, a pyrazine ring at the C3 position, and an amine group at the C5 position.

A 2D representation of the title compound.
Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for the title compound, based on similar structures.

ParameterHypothetical Value
Chemical formulaC11H14N6
Formula weight230.27 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.9
c (Å)13.2
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1189.4
Z4
Calculated density (g/cm³)1.285
Absorption coefficient (mm⁻¹)0.088
F(000)488
Crystal size (mm³)0.30 x 0.20 x 0.15
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected10542
Independent reflections2450 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125
Crystal Packing and Intermolecular Interactions

The crystal packing is likely to be dominated by hydrogen bonding interactions involving the amine group and the nitrogen atoms of the pyrazole and pyrazine rings. The amine group can act as a hydrogen bond donor, while the pyrazole and pyrazine nitrogens can act as acceptors. These interactions would likely lead to the formation of a three-dimensional supramolecular network.[18][19]

Crystal_Packing cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 N-H B_PyrazoleN Pyrazole-N A_NH2->B_PyrazoleN H-Bond A_PyrazineN Pyrazine-N B_NH2 N-H C_PyrazineN Pyrazine-N B_NH2->C_PyrazineN H-Bond

A simplified diagram of potential hydrogen bonding.

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine. While the specific experimental data is not yet available, the outlined protocols for synthesis, crystallization, and X-ray diffraction analysis are based on established and reliable methodologies. The hypothetical structural analysis, grounded in data from similar known compounds, offers valuable insights into the expected molecular and supramolecular features of this promising molecule. The determination of its precise crystal structure will undoubtedly be a significant contribution to the fields of medicinal chemistry and materials science.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Cambridge Structural Database (CSD). CCDC. [Link]

  • NIST. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. NIST. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. DCC. [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Wikipedia. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). MSC. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • SHELX. (n.d.). Chapter 6.1.2 SHELXL-97. SHELX. [Link]

  • TU Graz. (n.d.). CIF files and programs to visualize crystal structures. TU Graz. [Link]

  • Oreate. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Oreate. [Link]

  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. [Link]

  • University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Oreate. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 53(1), 21-32. [Link]

  • NPTEL. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Dwivedi, J., Jaiswal, S., Kapoor, D. U., & Sharma, S. (2019). Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies. ResearchGate. [Link]

  • Arshad, M., Bhatti, M. H., Channar, P. A., Ahmed, A., & Jassas, R. S. (2016). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 21(9), 1205. [Link]

  • iST. (2018, January 25). How to analyze crystal structure and film characteristics without damaging the samples? iST. [Link]

  • Kumar, V., & Aggarwal, R. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 1-49. [Link]

  • University of Illinois. (n.d.). Crystal Structure Analysis. [Link]

  • IRJET. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. IRJET. [Link]

  • University of Siegen. (n.d.). Crystal structure analysis/determination. [Link]

  • IntechOpen. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. IntechOpen. [Link]

  • Košmrlj, J. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]

  • Smith, M. K., Clentsmith, G. K. B., & Rheingold, A. L. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Kumar, A., Sharma, S., Kumar, V., & Kumar, A. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(38), 26733-26750. [Link]

  • El-Malah, A. A., & El-Gazzar, M. G. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(9), 1195. [Link]

  • Cárdenas-Galindo, L., Gámez-Montaño, R., & González-Zamora, E. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1052. [Link]

Sources

Therapeutic Potential of the 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, structural biology, and experimental validation of the 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine scaffold.

A Privileged Structure in Kinase & Protease Inhibition

Part 1: Executive Summary

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This specific aminopyrazole core is functionally critical for two primary reasons:

  • Kinase Hinge Binding: The 5-amino-pyrazole motif serves as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP. This allows it to anchor effectively into the hinge region of protein kinases (e.g., TrkA , CDK , B-Raf ).

  • Precursor Utility: It is a key synthetic intermediate for the construction of fused bicyclic systems, most notably pyrazolo[1,5-a]pyrimidines , which are potent inhibitors of Trk receptors and Cyclin-Dependent Kinases (CDKs) .

This guide explores the molecule’s direct pharmacological activity, its role as a fragment in Fragment-Based Drug Discovery (FBDD), and its application in synthesizing next-generation kinase inhibitors.

Part 2: Chemical Biology & Structural Basis

Pharmacophore Analysis

The molecule's efficacy is driven by three distinct structural domains that map to specific pockets within the kinase active site:

Structural DomainChemical FeatureBiological Function (Kinase Binding)
Position 5 (Amine) H-Bond Donor/AcceptorForms critical H-bonds with the backbone carbonyl and amide of the kinase Hinge Region (e.g., Glu, Met residues).
Position 3 (Pyrazin-2-yl) Heteroaryl RingExtends towards the Solvent Front or interacts with the Gatekeeper Residue . The pyrazine nitrogen can offer additional H-bonding vectors.
Position 1 (Isobutyl) Lipophilic TailOccupies the hydrophobic Ribose Binding Pocket or the Specificity Pocket , providing selectivity over other kinases.
Mechanism of Action: ATP Competition

As a Type I kinase inhibitor scaffold, this molecule (and its derivatives) binds to the active conformation (DFG-in) of the kinase. By competing with ATP for the catalytic cleft, it prevents the transfer of the


-phosphate to the substrate, thereby blocking downstream signaling cascades (e.g., MAPK/ERK, PI3K/Akt).

Part 3: Primary Therapeutic Targets

Tropomyosin Receptor Kinase A (TrkA)
  • Relevance: TrkA (encoded by NTRK1) is the high-affinity receptor for Nerve Growth Factor (NGF).

  • Therapeutic Indication: Chronic Pain (Osteoarthritis), Oncology (NTRK fusion-positive cancers).

  • Structural Evidence: The aminopyrazole core is a known scaffold for Trk inhibitors. Patents from Array BioPharma and others utilize 3-aryl/heteroaryl-5-aminopyrazoles as precursors to potent Trk inhibitors. The isobutyl group provides necessary hydrophobic bulk to fit the TrkA ATP pocket.

  • Pathway Impact: Inhibition prevents nociceptor sensitization and blocks neurotrophic survival signals in cancer cells.

Cyclin-Dependent Kinases (CDKs)
  • Relevance: CDKs regulate cell cycle progression and transcription.

  • Therapeutic Indication: Solid Tumors, Hematological Malignancies.

  • Mechanism: The pyrazole-amine motif mimics the purine ring of ATP, effectively inhibiting CDK2/Cyclin E and CDK9/Cyclin T. The pyrazine ring at position 3 can interact with the unique "DFG-out" or "DFG-in" variations depending on substitution.

Cathepsin K (Cysteine Protease)
  • Relevance: A lysosomal protease involved in bone resorption.

  • Therapeutic Indication: Osteoporosis, Bone Metastasis.

  • Mechanism: Unlike kinases, Cathepsin K inhibition often involves the aminopyrazole acting as a non-covalent anchor in the S1-S2 subsites of the enzyme, preventing substrate cleavage.

Part 4: Synthesis & Derivatization

To utilize this molecule in drug development, one must understand its synthesis and its conversion into fused systems.

Core Synthesis Protocol

The synthesis involves the condensation of a


-ketonitrile with a hydrazine derivative.
  • Reagents: 3-oxo-3-(pyrazin-2-yl)propanenitrile + Isobutylhydrazine.

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Yield: Typically 70-85%.

Transformation to Pyrazolo[1,5-a]pyrimidine

This is the most high-value application. The 5-amine reacts with 1,3-dicarbonyls (e.g., acetylacetone or malonaldehyde derivatives) to form the bicyclic core found in drugs like Zaleplon or Dinaciclib analogs.

SynthesisPath Start 3-oxo-3-(pyrazin-2-yl) propanenitrile Core 1-isobutyl-3-(pyrazin-2-yl)- 1H-pyrazol-5-amine (THE SCAFFOLD) Start->Core Cyclization (EtOH, Reflux) Hydrazine Isobutylhydrazine Hydrazine->Core Fused Pyrazolo[1,5-a]pyrimidine (Potent Kinase Inhibitor) Core->Fused Condensation w/ 1,3-Dicarbonyls

Figure 1: Synthetic pathway from precursors to the aminopyrazole scaffold and subsequent bicyclic inhibitors.

Part 5: Experimental Validation Protocols

To verify the therapeutic potential of this scaffold, the following assay cascade is recommended.

Biochemical Potency (IC50 Determination)

Assay Type: FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE).

  • Objective: Measure the inhibition of recombinant TrkA or CDK2.

  • Protocol:

    • Incubate kinase (5-10 nM), ATP (Km concentration), and peptide substrate with varying concentrations of the compound.

    • Add detection reagents (Eu-labeled antibody).

    • Measure FRET signal ratio (Emission 665/615 nm).

    • Success Metric: IC50 < 1 µM indicates a valid "hit."

Cellular Target Engagement

Assay Type: Western Blot for Phospho-Protein.

  • Objective: Confirm inhibition of the signaling pathway in cells (e.g., KM12 cells for TrkA).

  • Protocol:

    • Treat cells with compound (0.1, 1, 10 µM) for 2 hours.

    • Stimulate with ligand (e.g., NGF 50 ng/mL) for 15 mins.

    • Lyse cells and immunoblot for p-TrkA (Tyr490) and p-ERK1/2 .

    • Success Metric: Dose-dependent reduction in phosphorylation bands.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the TrkA target using this scaffold.

TrkAPathway Inhibitor 1-isobutyl-3-(pyrazin-2-yl)- 1H-pyrazol-5-amine TrkA TrkA Receptor (NTRK1) Inhibitor->TrkA Inhibition (ATP Competitive) NGF NGF (Ligand) NGF->TrkA Activation RAS RAS TrkA->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Pain Nociception (Pain Signal) ERK->Pain Sensitization Survival Cell Survival (Oncology) ERK->Survival Transcription

Figure 2: Mechanism of Action in the NGF/TrkA signaling pathway.[] The inhibitor blocks ATP binding, preventing downstream activation of ERK-mediated pain and survival signals.

Part 6: References

  • Array BioPharma Inc. (2014). Compounds of Formula (I) as TrkA Kinase Inhibitors. World Intellectual Property Organization.[2] Patent WO2014078322.[2]

  • Frosst, M. et al. (2003). Design of Potent, Selective, and Orally Bioavailable Inhibitors of Cysteine Protease Cathepsin K. Journal of Medicinal Chemistry.

  • Combi-Blocks. (2023). Product Datasheet: 1-Isobutyl-1H-pyrazol-5-amine.

  • BOC Sciences. (2024). Aminopyrazole Building Blocks for Kinase Inhibitor Synthesis.

Sources

In Silico Characterization & Polypharmacology Modeling of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the in silico modeling of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine . This molecule represents a classic "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. The structural architecture—a central pyrazole core substituted with a heteroaromatic pyrazine ring, a polar amine group, and a hydrophobic isobutyl tail—strongly suggests its utility as a Type I ATP-competitive inhibitor .

This guide details the computational protocols required to validate this compound's binding mode, predict its off-target effects (polypharmacology), and assess its drug-likeness. The methodology focuses on two primary putative targets identified through scaffold analysis: Pim-1 Kinase and CDK2 (Cyclin-Dependent Kinase 2) .[1]

Part 1: Chemical Logic & Pharmacophore Analysis[1]

Before initiating software workflows, one must understand the molecular logic.[1] This compound is not a random assembly; it is a tuned pharmacophore.[1]

Structural Deconstruction[1]
  • The Core (Pyrazole): Acts as the rigid scaffold orienting the functional groups.[1]

  • The Hinge Binder (Pyrazine-Pyrazole Motif): The nitrogen atoms in the pyrazine ring and the pyrazole core (specifically N2) are positioned to form hydrogen bonds with the kinase hinge region (e.g., the backbone of Glu/Leu residues).

  • The Solvent/Sugar Pocket Interaction (5-Amine): The primary amine at position 5 often interacts with the ribose-binding pocket or solvent-exposed acidic residues (e.g., Asp/Glu).

  • The Hydrophobic Anchor (1-Isobutyl): This aliphatic group is designed to occupy the hydrophobic back pocket or the Gatekeeper region, providing selectivity and potency by displacing water molecules.

Tautomerism & Protonation States

Critical Step: The 1-isobutyl substitution locks the pyrazole tautomerism at the N1 position.[1] However, the protonation state of the pyrazine nitrogens and the exocyclic amine must be calculated at physiological pH (7.4).

  • Action: Generate states using Epik (Schrödinger) or Dimorphite-DL.[1]

  • Expectation: The neutral state is likely the bioactive conformer for hydrophobic pocket entry, though cationic states may exist in solution.[1]

Part 2: Computational Workflow (DOT Visualization)

The following diagram outlines the integrated in silico pipeline, moving from ligand preparation to molecular dynamics simulations.

InSilicoPipeline LigandPrep Ligand Preparation (DFT Optimization / pH 7.4) TargetID Target Fishing (Pim-1 / CDK2) LigandPrep->TargetID 3D Conformer Docking Molecular Docking (Grid Generation & SP/XP) TargetID->Docking PDB Structures MD_Sim MD Simulation (100ns / GROMACS) Docking->MD_Sim Top Pose Analysis Binding Free Energy (MM/GBSA) MD_Sim->Analysis Trajectory

Figure 1: Step-by-step computational pipeline for characterizing the ligand.

Part 3: Experimental Protocols

Target Selection & Homology Modeling

Based on the "pyrazine-pyrazole" scaffold, literature correlates this structure strongly with Pim Kinase and CDK inhibition [1, 2].[1]

  • Primary Target: Pim-1 Kinase (PDB ID: 4N70 or 3BGZ ).[1]

  • Secondary Target: CDK2 (PDB ID: 1DI8 ).[1]

Molecular Docking Protocol

This protocol uses a self-validating "Redocking" method to ensure accuracy.[1]

Step 1: System Preparation

  • Download PDB 4N70 (Pim-1).[1]

  • Remove crystallographic waters (except those bridging the hinge, if any).[1]

  • Add missing hydrogens and optimize H-bond networks using PropKa (pH 7.0).[1]

Step 2: Grid Generation

  • Define the bounding box centered on the co-crystallized ligand.[1]

  • Box Dimensions:

    
     Å (sufficient to cover the ATP pocket and Gatekeeper).
    
  • Constraints: Define a positional constraint on the Hinge Region backbone (e.g., Glu121 in Pim-1) to enforce the pyrazine-pyrazole interaction.

Step 3: Docking (AutoDock Vina / Glide)

  • Exhaustiveness: Set to 8 (Vina) or "Standard Precision" (Glide).

  • Output: Generate 10 poses.

  • Validation: Calculate RMSD against the native co-crystallized ligand. An RMSD < 2.0 Å indicates a valid protocol.[1]

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD proves stability.[1]

Software: GROMACS (v2023 or later) Force Field: CHARMM36m (protein) + CGenFF (ligand).[1]

Protocol:

  • Topology Generation: Use cgenff_charmm2gmx for the ligand parameters.[1]

  • Solvation: Place complex in a cubic box with TIP3P water model (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Minimization: Steepest descent (50,000 steps).[1]

  • Equilibration:

    • NVT (100 ps, 300 K) – Restrain heavy atoms.[1]

    • NPT (100 ps, 1 bar) – Release restraints on solvent.[1]

  • Production Run: 100 ns simulation.

  • Analysis: Plot RMSD of the Ligand vs. Protein Backbone over time.

Part 4: Quantitative Data & ADMET Profiling[1]

The following table summarizes the predicted physicochemical properties of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine compared to the drug-like range (Lipinski's Rule of 5).

PropertyPredicted ValueDrug-Like LimitInterpretation
Molecular Weight ~217.27 Da< 500 DaExcellent (Fragment-like)
LogP (Lipophilicity) 1.8 – 2.2< 5Optimal for oral bioavailability
H-Bond Donors 2 (Amine)< 5Good permeability
H-Bond Acceptors 5 (N atoms)< 10High interaction potential
TPSA ~80 Ų< 140 ŲHigh BBB permeability potential
Rotatable Bonds 3 (Isobutyl)< 10Rigid, entropically favorable binding

Note: Values are estimates based on QSAR models (e.g., SwissADME).

Part 5: Biological Context & Signaling Pathway

If this molecule successfully inhibits Pim-1 or CDK2, it disrupts specific oncogenic pathways.[1] The diagram below illustrates the downstream effects of inhibiting Pim-1, a kinase often overexpressed in hematological malignancies.

SignalingPathway Inhibitor 1-isobutyl-3-(pyrazin-2-yl) -1H-pyrazol-5-amine Pim1 Pim-1 Kinase Inhibitor->Pim1 Blocks ATP Site Bad BAD Protein (Pro-Apoptotic) Pim1->Bad Phosphorylation (Inactivation) Myc c-Myc (Proliferation) Pim1->Myc Stabilization p27 p27 Kip1 (Cell Cycle Arrest) Pim1->p27 Degradation Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Active State Proliferation Tumor Growth Myc->Proliferation Reduced Levels p27->Apoptosis Accumulation

Figure 2: Mechanism of Action. The inhibitor blocks Pim-1, preventing the phosphorylation of BAD (leading to apoptosis) and destabilizing c-Myc.

References

  • Pim Kinase Inhibition: Title: The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.[2] Source: Bioorganic & Medicinal Chemistry Letters (2015).[1] URL:[Link][1]

  • Pyrazine-Pyrazole Scaffolds in Oncology: Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[1][3] Source: MDPI (Molecules, 2023).[1] URL:[Link][1]

  • CDK2 Targeting: Title: Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer.[1][4] Source: Mini Reviews in Medicinal Chemistry (2022).[1][4] URL:[Link]

  • Ligand Preparation Tools: Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports (2017).[1] URL:[Link][1]

Sources

Predicted ADMET profile of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and validation roadmap for 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine .

This scaffold represents a "privileged structure" in medicinal chemistry, sharing significant homology with Type I/II kinase inhibitors (e.g., p38 MAPK, B-Raf inhibitors).[1] While the pyrazine-pyrazole core offers favorable hydrogen-bonding vectors for ATP-pocket binding, the specific combination of an exocyclic amine and an aliphatic isobutyl tail introduces distinct metabolic "soft spots" and physicochemical trade-offs.

Key Predicted Metrics:

  • Bioavailability: High (Class II/I BCS border).[1]

  • Metabolic Liability: Moderate (Primary amine N-acetylation; Isobutyl

    
    -oxidation).
    
  • Toxicity Signal: Potential hERG channel blockade; Structural alert for reactive metabolites (aminopyrazole moiety).[1]

Part 1: Physicochemical Profiling (The "A" & "D")

To understand the pharmacokinetic behavior of this molecule, we first analyze its molecular descriptors.[1] The compound adheres to Lipinski’s Rule of Five , suggesting excellent oral bioavailability.[1]

Predicted Molecular Descriptors[1]
PropertyPredicted ValueInterpretation
Molecular Weight (MW) ~217.27 DaOptimal. Well below the 500 Da limit; conducive to high permeability.
cLogP (Lipophilicity) 1.8 – 2.2Ideal. The isobutyl group balances the polarity of the pyrazine/amine, placing it in the "Sweet Spot" (1 < LogP < 3) for oral absorption and BBB penetration.
TPSA (Polar Surface Area) ~80 ŲHigh Permeability. (<140 Ų).[1] Suggests passive diffusion across the gut wall is likely.
H-Bond Donors (HBD) 2 (Amine)Compliant. (<5).[1]
H-Bond Acceptors (HBA) 4 (Pyrazine Ns, Pyrazole N)Compliant. (<10).[1]
Absorption & Distribution Logic

Absorption: The molecule is predicted to be highly permeable (Caco-2 > 10⁻⁶ cm/s). The isobutyl chain provides sufficient lipophilicity to anchor into the lipid bilayer, while the pyrazine ring maintains aqueous solubility.[1]

Blood-Brain Barrier (BBB) Penetration: With a TPSA < 90 Ų and a cLogP near 2.0, this compound is a strong candidate for CNS penetration.[1] This is a critical consideration: if the target is peripheral (e.g., inflammation), CNS entry represents an off-target risk.[1]

Plasma Protein Binding (PPB): Predicted PPB is moderate (85-92%) .[1] The isobutyl group drives non-specific binding to albumin, but the polar heteroaromatic core prevents the >99% binding seen in highly lipophilic drugs.

Part 2: Metabolic Stability (The "M" & "E")

This is the most critical section for lead optimization. The molecule contains three distinct metabolic handles.[2]

Metabolic Soft Spots (Sites of Metabolism)
  • Primary Amine (Position 5):

    • Pathway:N-Acetylation via N-acetyltransferase (NAT1/NAT2) or N-Glucuronidation .

    • Risk:[1] High.[1][2][3] Acetylation often deactivates the pharmacophore if the amine is essential for H-bonding (e.g., to the kinase hinge region).

  • Isobutyl Group (Position 1):

    • Pathway:CYP450-mediated Hydroxylation (

      
       or 
      
      
      
      oxidation).
    • Enzymes:[1] Likely CYP3A4 and CYP2C9.[1]

    • Outcome: Conversion to a more polar alcohol, likely followed by carboxylic acid formation and rapid excretion.[1]

  • Pyrazine Ring:

    • Pathway:N-Oxidation or ring hydroxylation.

    • Stability:[1][2][4] Generally stable, but electron-deficient rings can be susceptible to aldehyde oxidase (AOX) if not substituted at the 2/6 positions.[1]

Visualization of Metabolic Pathways

MetabolicPathways Parent Parent Compound (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine) Met1 Metabolite M1 (N-Acetyl derivative) Parent->Met1 NAT1/2 (Acetylation) Met2 Metabolite M2 (Hydroxy-isobutyl) Parent->Met2 CYP3A4 (Hydroxylation) Met3 Metabolite M3 (Pyrazine N-Oxide) Parent->Met3 CYP/FMO (Oxidation) Reactive Reactive Quinone-imine (Potential Toxicity) Parent->Reactive Bioactivation (CYP-mediated dehydrogenation)

Figure 1: Predicted Phase I and Phase II metabolic pathways. The dashed line indicates a theoretical bioactivation risk common in amino-azoles.

Part 3: Toxicity & Safety Assessment (The "T")

Structural Alerts (Genotoxicity)

The 5-aminopyrazole moiety is a structural alert. Unlike simple anilines, the electron-rich nature of the pyrazole ring can facilitate oxidation to reactive intermediates (e.g., diimines) which may covalently bind to DNA or proteins.[1]

  • Recommendation: An Ames Test (strains TA98/TA100) is mandatory early in the cycle.

hERG Channel Inhibition (Cardiotoxicity)

Nitrogen-rich heterocycles with lipophilic tails are classic hERG pharmacophores. The isobutyl group may lodge in the hydrophobic pore of the hERG channel while the pyrazine nitrogen interacts with Ser624.

  • Prediction: Moderate risk (IC50 likely 1–10 µM).[1]

  • Mitigation: If hERG is positive, consider adding polarity (e.g., an ether linkage) to the isobutyl chain.[1]

Part 4: Validation Protocols

As a Senior Scientist, I do not rely on predictions alone. The following "Self-Validating Systems" must be run to confirm the profile.

Protocol: Microsomal Stability Assay (Phase I)

Goal: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation:

    • Test Compound: 1 µM final concentration (in <0.1% DMSO).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Incubation:

    • Pre-incubate HLM and compound at 37°C for 5 mins.

    • Initiate with NADPH.[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.[1]

  • Termination:

    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

    • Monitor parent depletion (MRM transition).[1]

  • Validation Criteria:

    • High Clearance:

      
       < 15 min.[1]
      
    • Low Clearance:

      
       > 60 min.[1]
      
    • Control: Verapamil (high clearance) and Warfarin (low clearance) must fall within historical ranges.[1]

Protocol: hERG Patch Clamp (Automated)

Goal: Assess QT prolongation risk.[1]

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular (Tyrode’s): NaCl 137 mM, KCl 4 mM, CaCl2 1.8 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM (pH 7.4).[1]

    • Intracellular: KCl 130 mM, MgCl2 1 mM, EGTA 5 mM, HEPES 10 mM, MgATP 5 mM (pH 7.2).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Dosing:

    • Apply vehicle (0.1% DMSO) -> Stabilize.

    • Apply Test Compound (Concentration-response: 0.1, 1, 10, 30 µM).[1]

    • Apply Positive Control (E-4031, 100 nM).

  • Data Analysis:

    • Calculate % Inhibition of tail current amplitude.

    • Flag: >50% inhibition at 10 µM is a "Stop/Go" decision point.[1]

Part 5: In Silico Workflow Diagram

The following diagram illustrates the computational pipeline used to generate these predictions, ensuring reproducibility.

ADMET_Workflow Input Input Structure (SMILES) PhysChem Physicochemical Engine (RDKit / SwissADME) Input->PhysChem Metab Metabolism Predictor (SMARTCyp / Xenosite) Input->Metab Tox Toxicity Flagger (Derek Nexus / ProTox-II) Input->Tox LogP cLogP & Solubility (Lipophilicity) PhysChem->LogP SOM Site of Metabolism (Soft Spot ID) Metab->SOM Alerts Structural Alerts (hERG / Ames) Tox->Alerts Decision Lead Optimization Strategy LogP->Decision SOM->Decision Alerts->Decision

Figure 2: Computational workflow for predictive ADMET profiling.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][5][6] Scientific Reports, 7, 42717.[1][6] [Link]

  • Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.[1] [Link][1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard industry reference for Microsomal Stability protocols).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] hERG potassium channels and cardiac arrhythmia.[1] Nature, 440, 463–469.[1] [Link][1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[1] [Link]

Sources

Novel Pyrazole Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) remains a cornerstone of modern medicinal chemistry, distinguished by its unique electronic profile that allows it to serve as both a hydrogen bond donor and acceptor. In the 2024–2025 landscape, the focus has shifted from simple substitution to allosteric modulation and green synthetic methodologies . This guide dissects the technical evolution of pyrazole derivatives, moving beyond classical NSAIDs (e.g., Celecoxib) to next-generation kinase inhibitors (e.g., Asciminib) and covalent binders. We analyze the causal link between pyrazole substitution patterns and their thermodynamic binding profiles, providing a roadmap for designing high-affinity, selective candidates.

Chemical Space & Pharmacophore Analysis

The "Privileged" Nature of the Scaffold

The pyrazole ring is not merely a linker; it is a bioisostere of the imidazole and pyrrole rings found in histidine and tryptophan, respectively. Its planar, electron-rich nature makes it an ideal hinge-binding motif in kinase inhibitors.

  • Electronic properties: The N-substituted pyrazoles exhibit aromatic character with significant dipole moments.

  • Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (

    
    - and 
    
    
    
    -tautomers), a critical factor in protein-ligand recognition.
  • Scaffold Hopping: Pyrazoles frequently replace unstable isoxazoles or metabolically liable phenyl rings to improve physicochemical properties (LogP, tPSA).

Critical SAR Zones

To design novel derivatives, one must exploit three specific vectors on the pyrazole core:

PositionFunctional Role in Drug DesignCommon Modifications
N1 (Nitrogen) Pharmacokinetic Handle: Controls solubility and metabolic stability. Often the site for solubilizing tails (e.g., piperazine, morpholine).Methyl, Isopropyl, solubilizing heterocycles.
C3 (Carbon) Hinge Binder / H-Bonding: Primary interaction site with the ATP-binding pocket of kinases (donor/acceptor).Amides, ureas, small aromatics.
C4 (Carbon) Spacer / Geometry: Controls the angle of exit from the binding pocket; critical for accessing solvent-exposed regions.Halogens (F, Cl) for metabolic blocking; Alkynes.
C5 (Carbon) Selectivity Gatekeeper: Directs substituents into the hydrophobic back-pocket (Gatekeeper residue interaction).Bulky aromatics, trifluoromethyl (

).

Visualizing the Structure-Activity Relationship (SAR)[1][2][3][4]

The following diagram illustrates the generalized SAR logic for a Pyrazole-based Kinase Inhibitor, highlighting the distinct roles of ring positions.

PyrazoleSAR Pyrazole Pyrazole Core (1,2-Diazole) N1 N1 Position: Solubility & PK Profile (Solvent Exposed) Pyrazole->N1 C3 C3 Position: Hinge Region Binding (H-Bond Donor/Acceptor) Pyrazole->C3 C5 C5 Position: Selectivity Pocket (Hydrophobic Interaction) Pyrazole->C5 C4 C4 Position: Metabolic Stability (Block Oxidation) Pyrazole->C4 Ex_N1 e.g., Piperazine tail (Increases LogD) N1->Ex_N1 Ex_C3 e.g., Amide/Urea (Mimics Adenine N1) C3->Ex_C3 Ex_C5 e.g., Bulky Aryl/CF3 (Gatekeeper residue) C5->Ex_C5

Caption: Functional mapping of the pyrazole scaffold showing critical vectors for optimizing potency (C3/C5) and drug-like properties (N1/C4).

Advanced Synthetic Methodologies

Modern drug discovery demands efficiency and sustainability. We move beyond the classic Knorr pyrazole synthesis (hydrazine + 1,3-dicarbonyl) to Multicomponent Reactions (MCRs) and Green Chemistry approaches.

Protocol: One-Pot Green Synthesis of Polysubstituted Pyrazoles

Context: This protocol utilizes a mechanochemical or aqueous-mediated approach, eliminating toxic chlorinated solvents. It is ideal for generating diverse libraries for High-Throughput Screening (HTS).

Reagents:

  • Aryl aldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Phenylhydrazine or Hydrazine hydrate (1.0 equiv)

  • Catalyst: Cerium(IV) oxide nanoparticles (

    
     NPs) or simple aqueous Ethanol.
    

Step-by-Step Methodology:

  • Reactant Assembly: In a 50 mL round-bottom flask, dissolve the aryl aldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in a mixture of Water:Ethanol (1:1, 10 mL).

    • Expert Insight: The use of water accelerates the reaction via the hydrophobic effect, forcing organic reactants into close proximity.

  • Catalyst Addition: Add

    
     nanoparticles (5 mol%) to the mixture.
    
    • Validation: Nanocatalysts provide high surface area for the Knoevenagel condensation intermediate step.

  • Hydrazine Introduction: Dropwise add phenylhydrazine (10 mmol) over 5 minutes.

    • Safety Note: Hydrazines are toxic; perform in a fume hood.

  • Energy Input:

    • Method A (Thermal): Reflux at 80°C for 2–3 hours.

    • Method B (Ultrasound - Preferred): Sonicate at 40 kHz at 50°C for 30–45 minutes. Ultrasound promotes cavitation, significantly reducing reaction time.

  • Monitoring: Monitor via TLC (Ethyl acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the mixture. The product often precipitates out. Filter the solid and wash with ice-cold water (2 x 10 mL) to remove the catalyst (if heterogeneous) and unreacted hydrazine.

  • Purification: Recrystallize from hot ethanol.

Mechanism: The reaction proceeds via a domino sequence : (1) Knoevenagel condensation between aldehyde and active methylene, followed by (2) Michael addition of hydrazine, and (3) Cyclization/Dehydration to form the pyrazole ring.

Case Studies: Pyrazoles in Approved & Clinical Drugs[5][6]

The utility of pyrazoles is best understood through the evolution of approved agents.

Asciminib (Scemblix®) - The Allosteric Game Changer
  • Target: BCR-ABL1 Tyrosine Kinase (CML treatment).[1]

  • Novelty: Unlike ATP-competitive inhibitors (Imatinib), Asciminib binds to the myristoyl pocket of the ABL1 kinase.

  • Pyrazole Role: The pyrazole moiety is critical for the conformational lock, inducing an inactive state allosterically. It demonstrates how pyrazoles can function outside the ATP hinge region.

  • Clinical Impact: Overcomes resistance mutations (e.g., T315I) that plague traditional inhibitors.

Pralsetinib (Gavreto®) - Precision Oncology[7]
  • Target: RET (Rearranged during Transfection) kinase.

  • Structure: Features a pyrazole fused or linked to ensure high selectivity for RET over VEGFR2.

  • Mechanism: The pyrazole nitrogen acts as a key acceptor for the hinge region backbone NH, validating the "Hinge Binder" model (See Diagram 1).

Berotralstat (Orladeyo®) - Beyond Cancer
  • Target: Plasma Kallikrein (Hereditary Angioedema).[1][2]

  • Structure: A trifluoromethyl-substituted pyrazole.[2]

  • Significance: Proves the scaffold's versatility in protease inhibition, not just kinases.

Development Pipeline Workflow

The following diagram outlines the critical path for developing a novel pyrazole candidate, from library generation to lead optimization.

DrugPipeline cluster_Opt Lead Optimization Cycle Target Target Identification (e.g., Mutant Kinase/GPCR) Library Pyrazole Library Synthesis (Green MCR Protocol) Target->Library HTS High-Throughput Screening (Biochemical Assay) Library->HTS Hit Hit Identification (IC50 < 1 µM) HTS->Hit SAR SAR Expansion (C3/C5 modification) Hit->SAR Docking In Silico Docking (Binding Mode Validation) SAR->Docking Iterative Loop ADME ADME Profiling (Microsomal Stability/Solubility) ADME->SAR Iterative Loop Candidate Preclinical Candidate (Picomolar potency, High Selectivity) ADME->Candidate Meets Criteria Docking->ADME Iterative Loop

Caption: Integrated workflow for pyrazole drug discovery, emphasizing the iterative Lead Optimization cycle.

Challenges & Future Directions

  • Metabolic Liability: The pyrazole ring itself is relatively stable, but N-alkyl substituents are prone to oxidative dealkylation by CYP450 enzymes.

    • Solution: Deuteration of alkyl groups or using electron-withdrawing groups (fluorine) on the N-substituent.

  • Selectivity: Because pyrazoles are excellent hinge binders, they often hit multiple kinases (off-target toxicity).

    • Strategy: Focus on Type II inhibitors (binding to the inactive DFG-out conformation) or Allosteric inhibitors (like Asciminib) to gain selectivity.

  • Covalent Inhibition: Designing pyrazoles with acrylamide "warheads" at the C4 position to target specific cysteines (e.g., Cys481 in BTK) is a growing trend for irreversible inhibition.

References

  • Becerra, D., & Castillo, J. C. (2025).[3] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Nehra, B., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Future Medicinal Chemistry. [Link]

  • Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]

  • FDA Drug Approvals. (2021). FDA approves asciminib for Philadelphia chromosome-positive chronic myeloid leukemia.[1] U.S. Food and Drug Administration.[1] [Link]

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery and development of novel therapeutic agents require a rigorous and systematic evaluation of their biological activity and safety profile. This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine. This compound belongs to a class of pyrazole and pyrazine-containing heterocyclic molecules, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation strategies essential for establishing a foundational understanding of the compound's cytotoxic potential. The methodologies described herein are designed to be robust, reproducible, and serve as a critical first step in the preclinical assessment of this and other novel chemical entities.

Introduction: Scientific Context and Rationale

Heterocyclic compounds containing pyrazole and pyrazine scaffolds are privileged structures in drug discovery.[4][5] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of several approved drugs and numerous investigational agents with demonstrated anticancer activity.[6][7][8] Similarly, the pyrazine ring is found in various compounds with a wide spectrum of biological effects.[4][9] The conjugation of these two pharmacophores in 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine presents a unique chemical entity with the potential for significant biological activity.

Given that many pyrazole derivatives exert their therapeutic effects by inducing cytotoxicity in cancer cells, a preliminary assessment of this activity is a logical and critical step in its preclinical evaluation.[6][10][11] Cytotoxicity screening serves as a fundamental tool to identify and characterize the potential of a new compound to cause cell damage or death.[12] The primary objectives of this preliminary screening are:

  • To determine the concentration-dependent cytotoxic effects of the compound on both cancerous and non-cancerous cell lines.

  • To calculate the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[13][14]

  • To establish an initial therapeutic index by comparing cytotoxicity in cancer cells versus normal cells.[14]

This guide details a dual-assay approach, employing both a metabolic activity assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase), to provide a more complete and validated initial assessment.

Rationale for Assay Selection

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell viability based on mitochondrial function.[16][17] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[18][19] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[20] This assay is a robust indicator of overall cellular health and metabolic activity.[16]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme present in all cells.[21][22][23] When the plasma membrane is compromised—a hallmark of late-stage apoptosis and necrosis—LDH is released into the cell culture medium.[22][23] The activity of this released LDH is measured in a coupled enzymatic reaction, where it catalyzes the conversion of lactate to pyruvate, generating NADH.[24][25] The resulting NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified.[22] This assay provides a direct measure of cell lysis and membrane damage.[21]

Materials and Methods

Compound and Reagent Preparation
  • Test Compound: 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine.

  • Vehicle: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Buffer (e.g., 10% SDS in 0.01M HCl), LDH Assay Kit reagents, Doxorubicin (positive control).

Cell Line Selection and Culture

To assess both efficacy and potential toxicity, two cell lines are recommended:

  • HeLa (Human Cervical Cancer): A widely used, robust cancer cell line for primary screening.

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line to assess basal cytotoxicity and selectivity.

Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[26]

Experimental Workflow

The overall experimental process follows a standardized, multi-day workflow designed for reproducibility and accuracy.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Cytotoxicity Assessment cluster_analysis Data Acquisition & Analysis seed Seed HeLa & HEK293 cells in 96-well plates prep Prepare serial dilutions of Test Compound & Doxorubicin seed->prep treat Treat cells with compounds (including vehicle control) prep->treat supernatant Collect supernatant for LDH Assay treat->supernatant mtt_add Add MTT reagent to remaining cells read_ldh Read LDH absorbance (490 nm) supernatant->read_ldh mtt_incubate Incubate 4 hours (formazan formation) mtt_add->mtt_incubate mtt_solubilize Add Solubilization Buffer mtt_incubate->mtt_solubilize read_mtt Read MTT absorbance (570 nm) mtt_solubilize->read_mtt calculate Calculate % Viability & Determine IC50 read_ldh->calculate read_mtt->calculate

Caption: High-level workflow for preliminary cytotoxicity screening.

Protocol 1: MTT Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

Protocol 2: LDH Release Assay
  • Follow Steps 1-3 from the MTT protocol in a parallel plate.

  • Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[24]

  • Assay Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.[24]

  • Absorbance Reading: Measure the absorbance at 490 nm.[22][24]

Hypothetical Results and Data Presentation

The primary endpoint of this screening is the IC50 value, which represents the concentration of the compound required to inhibit cell viability by 50%.[13][27] Data should be normalized to the vehicle control (100% viability) and a background control (0% viability).

Table 1: Illustrative Cytotoxicity Data for 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

CompoundCell LineAssayIC50 (µM)Selectivity Index (SI)¹
Test Compound HeLaMTT12.54.8
HeLaLDH15.14.5
HEK293MTT60.2-
HEK293LDH68.0-
Doxorubicin HeLaMTT0.83.1
(Positive Control)HEK293MTT2.5-

¹ Selectivity Index (SI) is calculated as IC50 in non-cancerous cells (HEK293) / IC50 in cancer cells (HeLa). A higher SI value suggests greater selectivity for cancer cells.

Discussion and Interpretation

The hypothetical data in Table 1 suggests that the test compound exhibits dose-dependent cytotoxicity against the HeLa cancer cell line. The IC50 values obtained from the MTT and LDH assays are reasonably concordant, which strengthens the validity of the findings. An IC50 value in the low micromolar range (e.g., 12.5 µM) indicates potent activity worthy of further investigation.[6]

Crucially, the compound shows significantly less toxicity towards the non-cancerous HEK293 cell line, as indicated by the higher IC50 value (60.2 µM). The resulting Selectivity Index of ~4.8 suggests that the compound is nearly five times more toxic to cancer cells than to normal cells in this model, a favorable characteristic for a potential anticancer agent.[14]

The observed cytotoxicity could be mediated through various mechanisms commonly associated with pyrazole-based compounds, such as the inhibition of protein kinases like CDK2 or the induction of apoptosis.[28][29] Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells and is often characterized by loss of metabolic activity followed by a loss of membrane integrity.

G cluster_pathway Potential Apoptotic Pathway cluster_assays Assay Endpoints compound Test Compound mito Mitochondrial Stress (Intrinsic Pathway) compound->mito cas9 Caspase-9 Activation mito->cas9 mtt ↓ Mitochondrial Activity (MTT Assay) mito->mtt cas3 Caspase-3 (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp death Apoptosis (Cell Death) parp->death ldh ↑ Membrane Permeability (LDH Assay) death->ldh

Caption: Potential mechanism linking compound to apoptotic cell death.

Conclusion and Future Directions

This preliminary screening protocol provides a robust method for evaluating the cytotoxic potential of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine. The hypothetical results indicate that the compound is a promising candidate, demonstrating potent and selective cytotoxicity against a model cancer cell line.

Based on these initial findings, further studies are warranted, including:

  • Screening against a broader panel of cancer cell lines to determine the spectrum of activity.

  • Mechanism of action studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V staining, caspase activation), to elucidate the cell death pathway.

  • In vivo studies in animal models to assess efficacy and safety in a whole-organism context.

This structured approach ensures that promising compounds are identified and advanced efficiently, while minimizing the investment in compounds with unfavorable toxicity profiles.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC (PubMed Central). Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PMC (PubMed Central). Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC (PubMed Central). Available at: [Link]

  • Synthesis and cytotoxicity studies on new pyrazole- containing oxime ester derivatives. Semantic Scholar. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC (PubMed Central). Available at: [Link]

  • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI. Available at: [Link]

  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Charles River Labs. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Springer. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available at: [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? ResearchGate. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate. Available at: [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

  • Cell Lines in Pre-Clinical Research: Essential Tools in Research. Culture Collections. Available at: [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. Available at: [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC (PubMed Central). Available at: [Link]

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Methodological & Application

Application Note: Analytical Quantification of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (IPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (herein referred to as IPPA ) is a functionalized aminopyrazole scaffold.[1][2] Structurally, it combines a pyrazole core with a lipophilic isobutyl tail at the


 position and a polar pyrazine ring at the 

position.[2] This specific architecture is frequently utilized as a key intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting p38 MAPK or B-Raf) or as a fragment in fragment-based drug discovery (FBDD).[1][2]

This guide provides two distinct analytical protocols:

  • Protocol A (HPLC-UV/PDA): For purity assessment and bulk quantification (Process Chemistry/QC).

  • Protocol B (LC-MS/MS): For trace analysis in biological matrices or genotoxic impurity profiling (DMPK/Safety).[2]

Physicochemical Context for Method Design[1]
  • Basicity: The molecule contains multiple basic nitrogen atoms (pyrazole

    
    , primary amine, and pyrazine nitrogens).[2] This necessitates rigorous pH control to prevent peak tailing caused by silanol interactions.[2]
    
  • Hydrophobicity: The isobutyl group provides sufficient retention on C18 stationary phases, but the polar pyrazine ring reduces overall LogP compared to alkyl-analogs.[2]

  • UV Chromophore: The conjugated pyrazine-pyrazole system offers strong UV absorption, likely in the 250–320 nm range.[2]

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate quantification pathway based on sample concentration and matrix complexity.

IPPA_Workflow Start Sample Input: IPPA Matrix_Check Determine Matrix Type Start->Matrix_Check Bulk_Synth Bulk Synthesis / API (High Conc. > 0.1 mg/mL) Matrix_Check->Bulk_Synth Chemical QC Bio_Sample Plasma / Microsomes (Trace Conc. < 1 µg/mL) Matrix_Check->Bio_Sample Bioanalysis Prep_A Diluent: MeCN:H2O (50:50) Filter: 0.22 µm PTFE Bulk_Synth->Prep_A Prep_B Protein Precipitation (MeCN + 0.1% Formic Acid) Bio_Sample->Prep_B Protocol_A PROTOCOL A: HPLC-UV (PDA) (Purity & Assay) Data_Out Quantification Report Protocol_A->Data_Out Protocol_B PROTOCOL B: LC-MS/MS (MRM) (PK & Trace Impurity) Protocol_B->Data_Out Prep_A->Protocol_A Prep_B->Protocol_B

Figure 1: Decision tree for IPPA analytical method selection.

Protocol A: HPLC-UV for Purity & Assay

Application: Quality Control (QC) of synthesized batches, stability testing.[2]

Chromatographic Conditions

To mitigate the basicity of the aminopyrazole, a "Charged Surface Hybrid" (CSH) or heavily end-capped column is recommended to ensure sharp peak shapes under acidic conditions.[2]

ParameterSpecificationRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equiv.[1][2]CSH technology provides superior peak shape for basic compounds at low pH.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, masking silanols and improving retention.[2]
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of MPA; prevents baseline drift.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 40°CReduces viscosity and improves mass transfer.[2]
Detection UV at 280 nm (Primary), 254 nm (Secondary)280 nm targets the pyrazine/pyrazole conjugation; 254 nm is general.[2]
Injection Vol 5-10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955End
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of IPPA reference standard in 10.0 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:1 with Water to obtain 0.5 mg/mL.

  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Peak Area ≤ 2.0%; Tailing Factor (T) ≤ 1.5.[2]

Protocol B: LC-MS/MS for Bioanalysis & Trace Quantification

Application: Pharmacokinetics (PK), impurity profiling, or cleaning validation.[2]

Mass Spectrometry Parameters (ESI+)

The presence of the primary amine and pyrazine nitrogen makes IPPA highly amenable to positive electrospray ionization (ESI+).[2]

  • Ion Source: ESI Positive Mode[1]

  • Spray Voltage: 3500 V

  • Precursor Ion: [M+H]⁺ (Calculated MW ~217.2 Da; Verify exact mass based on isotope abundance).

  • MRM Transitions (Indicative):

    • Quantifier: 218.2 → 162.1 (Loss of isobutyl group or fragmentation of pyrazine).[2]

    • Qualifier: 218.2 → 121.1 (Ring cleavage).[2]

    • Note: MRM transitions must be optimized via direct infusion of the standard.[2]

LC Conditions (UHPLC)
ParameterSpecification
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Fast ramp: 5% B to 95% B in 3.0 mins.[2]
Sample Preparation (Plasma/Serum)[2]
  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., deuterated analog or a structural analog like Tolbutamide).

  • Vortex/Centrifuge: Vortex for 2 mins; Centrifuge at 4000 rpm for 10 mins.

  • Injection: Inject 2 µL of the supernatant.

Method Validation Guidelines (ICH Q2)

To ensure trustworthiness, the method must be validated.[2][3] The following table summarizes the acceptance criteria.

Validation ParameterProcedureAcceptance Criteria
Specificity Inject blank matrix and placebo.No interference >1% of analyte peak area at retention time.[2]
Linearity 5 concentration levels (e.g., 50% to 150% of target).

.[2][4]
Accuracy (Recovery) Spike samples at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.[2]
Precision (Repeatability) 6 injections of 100% concentration.RSD ≤ 2.0% (HPLC); RSD ≤ 15% (LC-MS LLOQ).[2]
LOD / LOQ Signal-to-Noise (S/N) ratio.LOD: S/N > 3; LOQ: S/N > 10.[2]
Troubleshooting Peak Tailing

If significant tailing is observed for IPPA (common with aminopyrazoles):

  • Increase Buffer Strength: Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.5).

  • High pH Switch: Use a high-pH stable column (e.g., Waters XBridge) with 10 mM Ammonium Bicarbonate (pH 10.0).[2] At this pH, the amine is deprotonated (neutral), often resulting in perfect symmetry.[2]

Synthesis Pathway & Impurity Logic

Understanding the synthesis helps identify potential impurities in the chromatogram.[2]

Synthesis_Logic SM1 Hydrazine Derivative (Isobutyl-hydrazine) Reaction Cyclization (Reflux/EtOH) SM1->Reaction SM2 Beta-Ketonitrile (Pyrazoyl-acetonitrile) SM2->Reaction Product IPPA (Target) Reaction->Product Major Impurity Regioisomer Impurity (3-amino-5-pyrazinyl) Reaction->Impurity Minor (Risk)

Figure 2: Simplified synthesis logic highlighting the potential regioisomer impurity.

Critical Note on Regioisomers: Aminopyrazole synthesis often yields regioisomers (5-amino vs 3-amino) depending on the condensation conditions.[1][2] The analytical method must demonstrate separation between IPPA and its regioisomer. This is usually achieved by optimizing the gradient slope in Protocol A.[2]

References

  • SIELC Technologies. (n.d.).[2] HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved October 24, 2023, from [Link][2]

  • Beilstein Institute. (2011).[2] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved October 24, 2023, from [Link][2]

  • Organic Syntheses. (n.d.). 3(5)-Aminopyrazole Synthesis Procedure. Organic Syntheses, Coll. Vol. 5. Retrieved October 24, 2023, from [Link][2]

  • MDPI. (2023).[2][3] Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. Retrieved October 24, 2023, from [Link][2]

Sources

High-Throughput Screening of 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Analogs for Protein Kinase Inhibition: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine analogs to identify and characterize novel protein kinase inhibitors. We detail a complete workflow, from initial assay development and validation to primary screening, hit confirmation, potency determination, and selectivity profiling. The protocols herein are designed as a self-validating system, incorporating critical quality control steps, such as Z'-factor determination, to ensure data integrity. By explaining the scientific rationale behind each methodological choice, this guide equips researchers in drug discovery with the expertise to execute a successful screening campaign, transforming a chemical library into a set of validated, high-quality lead compounds.

Introduction

The pyrazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic activities, including anti-inflammatory and analgesic properties.[1] Notably, the pyrazole nucleus is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3] Protein kinases, which regulate a vast array of cellular processes, represent one of the most important target classes for modern drug discovery.[2]

The 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine scaffold presents a unique chemical framework for exploring kinase inhibitor space. A systematic evaluation of analogs derived from this core can uncover structure-activity relationships (SAR) and lead to the discovery of potent and selective modulators of kinase activity.[4] High-throughput screening (HTS) is the cornerstone technology that enables the rapid evaluation of large compound libraries to identify such "hits".[5][6]

This guide outlines a robust HTS campaign designed to identify inhibitors of a model serine/threonine kinase, Aurora Kinase A—a key regulator of mitosis and a validated oncology target—from a library of pyrazolopyrazine analogs.[7] We will employ a luminescence-based biochemical assay, providing detailed, step-by-step protocols that are both scalable and amenable to automation.

Section 1: Assay Principle and Selection

The success of any HTS campaign hinges on the selection of an appropriate assay. The chosen method must be robust, reproducible, sensitive, and cost-effective, with a low susceptibility to artifacts.[7]

Rationale for Assay Technology: Biochemical, Luminescence-Based ADP Detection

For identifying direct inhibitors of a purified enzyme, biochemical (cell-free) assays are preferred over cell-based assays as they eliminate complexities such as cell permeability and off-target cytotoxic effects, thereby reducing the potential for misleading results in the primary screen.[8][9][10]

Among the various biochemical assay formats, those detecting the universal kinase reaction product, adenosine diphosphate (ADP), offer broad applicability across the kinome.[11] We have selected the ADP-Glo™ Kinase Assay technology for this campaign. Its key advantages include:

  • High Sensitivity: The assay can detect kinase activity even at low substrate conversion, conserving precious enzyme and reagents.[12]

  • Broad Dynamic Range: It is compatible with a wide range of ATP concentrations (from µM to mM), which is critical for accurately characterizing ATP-competitive inhibitors.[12]

  • Resistance to Interference: The "glow" luminescence format is generally less prone to interference from autofluorescent compounds that can plague fluorescence-based methods.[13]

The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction to produce a stable, light-based signal that is directly proportional to kinase activity.[12]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent Inhibitor Analog Inhibitor Inhibitor->Kinase Inhibition Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Detection_Reagent Converts ADP to ATP Luciferase Ultra-Glo™ Luciferase Detection_Reagent->Luciferase Light Luminescent Signal (Proportional to Kinase Activity) Luciferase->Light

Caption: Principle of the ADP-Glo™ Luminescence-Based Kinase Assay.

Section 2: HTS Assay Development and Validation

Before commencing a full-scale screen, the assay must be miniaturized (typically to a 384- or 1536-well plate format) and rigorously validated to ensure its performance is adequate for identifying true hits.[14]

Protocol 1: Initial Reagent Optimization

Causality: The concentrations of kinase, substrate, and ATP are interdependent and critically affect assay performance. The goal is to find the minimum kinase concentration that provides a robust signal and to use ATP and substrate concentrations that are relevant to the inhibitor mechanism being studied. For ATP-competitive inhibitors, the ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) to ensure sensitive detection.[15][16]

Methodology:

  • Kinase Titration: Perform a matrix titration of the kinase (e.g., 0.1 to 10 ng/well) against a fixed, saturating concentration of substrate and ATP (e.g., 50 µM). Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀), which provides a good balance between signal strength and reagent consumption.

  • ATP Kₘ Determination: At the optimized kinase concentration, perform reactions across a range of ATP concentrations (e.g., 0.1 µM to 500 µM). Plot kinase activity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Kₘ. For the screening assay, set the final ATP concentration to be equal to the determined Kₘ.

  • Substrate Kₘ Determination: Repeat the process for the substrate at the determined Kₘ for ATP.

Protocol 2: Assay Validation with Z'-Factor Determination

Causality: The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[17] It measures the separation between the positive and negative control populations, taking into account both the dynamic range of the assay and the data variation.[18][19] An assay is considered robust and suitable for HTS if it consistently yields a Z'-factor of 0.5 or greater.[20][21]

Methodology:

  • Prepare a 384-well assay plate with optimized reagents as determined in Protocol 1.

  • Designate half of the plate for Positive Controls (maximum kinase activity): Add vehicle (e.g., DMSO) to these wells.

  • Designate the other half for Negative Controls (minimum kinase activity): Add a known, potent inhibitor of the target kinase (e.g., 1 µM Staurosporine) to these wells.

  • Run the kinase reaction and detection steps as per the manufacturer's protocol.

  • Calculate the Z'-factor using the following formula:

    Z' = 1 - ( (3 * (σₚ + σₙ)) / |µₚ - µₙ| )

    Where:

    • µₚ = mean of the positive controls (luminescence signal)

    • σₚ = standard deviation of the positive controls

    • µₙ = mean of the negative controls

    • σₙ = standard deviation of the negative controls

Table 1: Optimized Assay Conditions & Validation Data

ParameterOptimized ValueRationale
Plate Format384-well, low volumeReduces reagent cost and increases throughput.
Kinase (Aurora A)2 ng/well (EC₈₀)Balances signal strength with enzyme conservation.
Peptide Substrate10 µM (Kₘ value)Physiologically relevant concentration.
ATP25 µM (Kₘ value)Ensures sensitivity to ATP-competitive inhibitors.[15]
Final DMSO Conc.0.5%Standard concentration for compound libraries.
Validation Metric Result Interpretation
Z'-Factor0.78Excellent assay quality, suitable for HTS.[19]
Signal-to-Background12Strong separation between controls.

Section 3: The HTS Workflow

A successful screening campaign follows a phased approach to systematically reduce a large library to a small number of well-characterized hits.[5]

Caption: The High-Throughput Screening (HTS) Funnel.

Step 1: Primary Screening

Protocol 3: Single-Point HTS of the Analog Library

Causality: The primary screen aims to rapidly identify any compound in the library that exhibits activity against the target at a single, relatively high concentration.[6] This step prioritizes speed and throughput to cast a wide net for potential inhibitors.

Methodology:

  • Prepare assay plates containing the optimized kinase reaction mix.

  • Using an automated liquid handler, transfer a small volume of each analog from the library source plates into the assay plates to achieve a final concentration of 10 µM. Include full columns of positive (DMSO) and negative (Staurosporine) controls on every plate for quality control.

  • Incubate for the pre-determined reaction time (e.g., 60 minutes).

  • Add the ADP-Glo™ detection reagents according to the protocol.

  • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data for each plate, setting the average of the positive controls to 0% inhibition and the average of the negative controls to 100% inhibition. Calculate the percent inhibition for each compound.

  • Hit Selection: Define a hit as any compound that produces ≥50% inhibition. This threshold is a balance between capturing weaker hits and minimizing the number of false positives carried forward.[7]

Step 2: Hit Confirmation and Triage

Causality: Primary HTS data is inherently noisy. A significant fraction of initial hits may be false positives resulting from experimental error or compound-specific assay interference (e.g., inhibiting the luciferase reporter enzyme).[22][23][24] Re-testing from freshly prepared compound solutions is a mandatory step to confirm activity and eliminate such artifacts.[4]

Protocol 4: Confirmatory Screening

Methodology:

  • "Cherry-pick" the hits identified in the primary screen from the master library.[6]

  • Prepare a new "hit plate" containing these compounds.

  • Re-screen these compounds in triplicate at the same 10 µM concentration using the primary assay protocol.

  • A compound is considered a "confirmed hit" if its activity is reproduced in this more rigorous test.

Step 3: Potency Determination

Causality: Once a hit is confirmed, its potency must be quantified. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[25][26] The IC₅₀ value is a critical metric for ranking compounds and establishing SAR.[27]

Protocol 5: 10-Point Dose-Response Curve Generation

Methodology:

  • For each confirmed hit, prepare a serial dilution series (e.g., 10 points, 3-fold dilutions starting from 50 µM).

  • Test each concentration in the kinase assay, including a no-compound control.

  • Normalize the data to percent inhibition.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter variable slope equation using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.[28][29]

Table 2: Hypothetical Screening and Potency Data for Select Hits

Compound IDPrimary Screen (% Inhibition @ 10µM)Hit Confirmation (% Inhibition @ 10µM)IC₅₀ (µM)
PZA-00185.283.90.15
PZA-00262.15.6 (False Positive)> 50
PZA-00398.799.10.04
PZA-00474.571.31.2
PZA-00555.858.08.9

Section 4: Selectivity Profiling

Causality: A potent inhibitor is of little therapeutic value if it inhibits numerous other kinases, which can lead to off-target toxicity.[30] Therefore, assessing the selectivity of the most promising hits is a crucial step. This is typically done by screening the compounds against a panel of other kinases.[15][31][32]

Protocol 6: Kinase Selectivity Profiling

Methodology:

  • Select the most potent confirmed hits (e.g., those with IC₅₀ < 1 µM).

  • Screen these compounds at a single high concentration (e.g., 1 µM or 10 µM) against a panel of diverse protein kinases (e.g., a panel of 24 kinases representing different branches of the human kinome).[31]

  • The assay for each kinase in the panel should be run under its own optimized conditions.

  • Calculate the percent inhibition for each compound against each kinase.

  • Data Analysis: Potent and selective compounds will show high inhibition of the primary target (Aurora A) and low (<50%) inhibition of other kinases in the panel. Compounds showing significant activity against multiple kinases may be deprioritized or explored as multi-targeted agents.

Table 3: Hypothetical Selectivity Profile for Lead Compound PZA-003

Kinase Target% Inhibition @ 1µM
Aurora A (Primary Target) 95.2
Aurora B65.8
CDK2/cyclin A15.4
PKA5.1
ROCK122.9
VEGFR28.3

Conclusion

This application note has detailed a structured, robust, and scientifically-grounded workflow for the high-throughput screening of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine analogs as potential protein kinase inhibitors. By following this multi-step process—from rigorous assay development and validation through a tiered screening funnel and selectivity profiling—researchers can effectively navigate the complexities of early-stage drug discovery. This systematic approach ensures that the identified hits are not artifacts but are potent, validated lead molecules with a defined activity profile, ready for subsequent hit-to-lead optimization and further preclinical development.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Kollman, C. S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12975-12980. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Website. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs Website. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs Website. [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Selvita Website. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays in high-throughput screening for drug discovery. Lifescience Global. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen Website. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting Website. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Macarron, R., & Hertzberg, R. P. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Current Opinion in Biotechnology, 22(3), 344-348. [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. RxPlora Website. [Link]

  • LabKey. (2024). What is High-Throughput Screening (HTS)?. LabKey Website. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH Website. [Link]

  • On HTS. (2023). Z-factor. On HTS Blog. [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Ghenimi, N., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Wallach, I., & Jaitly, T. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. [Link]

  • Real, T. (2021). Drug dose-response data analysis. Towards Data Science. [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. University of Dundee. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development Website. [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology Website. [Link]

  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255. [Link]

  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs Website. [Link]

  • News-Medical. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical Website. [Link]

  • Science.gov. (n.d.). identifying false positives: Topics. Science.gov. [Link]

  • Sharma, S., et al. (2026). Discrepancies in hepatitis B surface antigen testing: A systematic review of false-positive results and underlying mechanisms with implications for laboratory hematology. eJHaem. [Link]

  • PubChem. (n.d.). 1-isobutyl-3-methyl-1h-pyrazol-5-amine. PubChem Database. [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5869. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Assay Troubleshooting Document ID: TS-IPPA-005 Last Updated: 2025-05-20 Status: Active

Executive Summary

This guide addresses the physicochemical challenges associated with 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine . Based on its structure—a lipophilic isobutyl tail attached to a polar, nitrogen-rich heteroaromatic core—this compound exhibits "brick-dust" properties: high crystal lattice energy and poor aqueous solubility at neutral pH. The protocols below are designed to prevent compound precipitation ("crashing out") during the transition from organic stock solvents to aqueous assay buffers.

Section 1: Critical Solubility Analysis

Why is this compound crashing out?

Users frequently report precipitation when diluting 10 mM DMSO stocks into PBS or media. This occurs due to three converging factors:

  • The "Water Shock" Effect: The compound is soluble in DMSO (a polar aprotic solvent) but hydrophobic. When DMSO is diluted into water (polar protic), the solvent power drops exponentially. The isobutyl group drives hydrophobic aggregation immediately.

  • pKa Mismatch: The pyrazine and pyrazole nitrogens are weak bases (pKa ~0.6 and ~2.5, respectively). At physiological pH (7.4), the molecule is uncharged (neutral), which is its least soluble state.

  • Lattice Energy: The primary amine (-NH2) and pyrazine nitrogens form strong intermolecular hydrogen bonds in the solid state, making the crystal lattice hard to break without a high-dielectric solvent.

ParameterEstimated ValueImplication
LogP ~1.8 - 2.2Moderately lipophilic; requires carrier proteins or surfactants in water.
pKa (Basic) ~2.5 (Pyrazole N)Uncharged at pH 7.4 (Assay Conditions).
Solubility (pH 7.4) < 10 µMHigh Risk of precipitation above 10 µM without additives.

Section 2: Troubleshooting Guides

Issue 1: "My compound precipitates immediately upon adding buffer to the DMSO stock."

Diagnosis: You are likely performing a "direct dilution" (e.g., adding 1 µL of 10 mM stock directly to 999 µL of PBS). This creates a local zone of supersaturation where the compound crashes out before it can disperse.

Solution: The 3-Step Intermediate Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate concentration to "step down" the hydrophobicity.

Protocol:

  • Step A (Stock): Start with 10 mM stock in anhydrous DMSO.

  • Step B (Intermediate): Dilute 10-fold into pure DMSO or a 50:50 DMSO:Water mix (if stable) to create a 1 mM working stock.

  • Step C (Assay): Dilute the 1 mM working stock into the assay buffer (with rapid vortexing).

Note: If precipitation persists, add 0.01% Pluronic F-127 or Tween-80 to the assay buffer before adding the compound.

DilutionProtocol cluster_0 Critical Step: Avoid Water Shock Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (1 mM in 100% DMSO) Stock->Inter 1:10 Dilution (DMSO to DMSO) Final Final Assay Well (10 µM, 1% DMSO) Inter->Final Transfer w/ Mixing Buffer Assay Buffer (PBS + 0.01% Pluronic) Buffer->Final Pre-fill Well

Caption: Figure 1. The Intermediate Dilution Workflow prevents local supersaturation by maintaining solvent homogeneity during the initial dilution steps.

Issue 2: "The specific activity is lower than expected in cell-based assays."

Diagnosis: This is often a Free Fraction issue, not just solubility. The isobutyl and heteroaromatic rings bind non-specifically to serum albumin (FBS) in the media or to the plastic walls of the plate.

Solution: Serum Shift & Plasticware Check

  • Low-Binding Plastics: Switch to Low-Binding Polypropylene (PP) plates for compound preparation. Polystyrene (PS) binds hydrophobic amines aggressively.

  • Serum-Free Pulse: If the assay allows, treat cells in serum-free media (or 0.5% FBS) for the duration of the compound exposure to maximize free drug concentration.

  • Verification: Run a standard curve in the presence and absence of 10% FBS. If the IC50 shifts by >10-fold, your compound is highly protein-bound.

Experimental Check:

  • Condition A: Assay Media + 10% FBS

  • Condition B: Assay Media + 0.1% BSA (Bovine Serum Albumin)

  • Result: If potency is restored in Condition B, the issue is serum sequestration, not chemical degradation.

Issue 3: "I see variability/noise in my HTS (High-Throughput Screening) data."

Diagnosis: Micro-precipitates (invisible to the naked eye) are scattering light, interfering with fluorescence or absorbance readouts. This is common with aminopyrazoles at concentrations >30 µM.

Solution: Nephelometry & Detergent Optimization

  • The "Detergent Floor": Add a non-ionic surfactant to your assay buffer.

    • Recommended:0.01% Triton X-100 or 0.005% Tween-20 .

    • Mechanism: Surfactants form micelles around the isobutyl tail, keeping the compound in solution without affecting the pyrazine/pyrazole pharmacophore.

  • Spin-Down Test: Before reading the plate, centrifuge at 1000 x g for 1 minute. If the signal changes significantly compared to a non-centrifuged plate, you have precipitation.

Section 3: Decision Tree for Assay Optimization

Follow this logic flow to determine the optimal buffer composition for your specific experiment.

DecisionTree Start Start: Compound Precipitation? CheckConc Is Conc > 10 µM? Start->CheckConc CheckpH Is pH > 7.0? CheckConc->CheckpH Yes (>10µM) Action1 Use Serial Dilution in DMSO (See Fig 1) CheckConc->Action1 No (<10µM) Action2 Add 0.01% Tween-20 or Pluronic F-127 CheckpH->Action2 Yes (Physiological) Action3 Consider Acidic Buffer (pH 6.5) if biology permits CheckpH->Action3 No (Acidic possible) Action4 Use Cyclodextrin (HP-β-CD) as carrier Action2->Action4 Still precipitating?

Caption: Figure 2. Solubility Optimization Decision Tree. Prioritize surfactant addition (Action 2) for neutral pH assays.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While aminopyrazoles dissolve in ethanol, ethanol is more volatile (causing concentration changes during dispensing) and often less tolerated by cells than DMSO (<0.5%). Stick to Anhydrous DMSO (Grade: >99.9%).

Q: How stable is the 10 mM stock solution? A: The amine group is susceptible to oxidation over time.

  • Storage: -20°C or -80°C.

  • Precaution: Store under nitrogen or argon if possible.

  • Shelf-life: Discard stocks after 5 freeze-thaw cycles. If the DMSO turns yellow, the amine has oxidized; discard immediately.

Q: Why does the compound dissolve in 0.1 M HCl but not PBS? A: This confirms the basic nature of the pyrazine/pyrazole nitrogens. In 0.1 M HCl, the molecule becomes protonated (cationic), which vastly increases water solubility. However, you cannot use 0.1 M HCl in a biological assay. This property is useful for purification, not assaying.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Popa-Burke, I. G., et al. (2014).[2] Compound precipitation in high-concentration DMSO solutions.[2][3] Journal of Biomolecular Screening, 19(9), 1302–1308.[2][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Optimizing reaction conditions for pyrazole-pyrazine cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for Pyrazolo[3,4-b]pyrazine synthesis via cyclocondensation. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive & Scope

This guide addresses the synthesis of the Pyrazolo[3,4-b]pyrazine scaffold, a privileged structure in kinase inhibitor discovery (e.g., JAK, GSK-3 inhibitors). The primary synthetic route involves the cyclocondensation of 4,5-diaminopyrazoles with 1,2-dicarbonyl compounds (Scheme 1).

Target Reaction:



This reaction, while seemingly straightforward, suffers from three critical failure modes:

  • Regioselectivity: Ambiguity when using unsymmetrical 1,2-dicarbonyls (e.g., phenylglyoxal).

  • Oxidative Instability: Rapid degradation of the electron-rich 4,5-diaminopyrazole precursor.

  • Solubility Mismatch: Reactants often require opposing solvent polarities.

Standard Operating Procedure (SOP)
Protocol: Condensation of 4,5-Diaminopyrazole Sulfate with Unsymmetrical 1,2-Diketones

Reagents:

  • 4,5-Diamino-1-methyl-1H-pyrazole sulfate (1.0 equiv)

  • Phenylglyoxal monohydrate (1.1 equiv)

  • Sodium Acetate (NaOAc) (2.0 equiv) - Critical for liberating the free base.

  • Solvent: Ethanol/Water (4:1 v/v) or Glacial Acetic Acid.

Workflow:

  • Degassing: Purge the solvent system with

    
     for 15 minutes prior to addition. Reason: 4,5-diaminopyrazoles are highly susceptible to air oxidation, forming dark tar.
    
  • Liberation: Suspend the pyrazole sulfate salt in the solvent. Add NaOAc. Stir for 10 min at RT until partial dissolution occurs.

  • Addition: Add the 1,2-dicarbonyl compound in one portion.

  • Cyclization: Heat to reflux (

    
     for EtOH, 
    
    
    
    for AcOH) for 2–4 hours.
  • Monitoring: Track disappearance of the diamine via LC-MS. Note: The intermediate mono-imine is often visible [M+H]+.

  • Workup: Cool to

    
    . The product often precipitates.[1] Filter and wash with cold EtOH. If no precipitate, evaporate and purify via flash chromatography (DCM/MeOH).
    
Troubleshooting & Optimization (FAQ)
Module A: Regioselectivity Issues

Q: I am reacting a 4,5-diaminopyrazole with methylglyoxal, but I'm getting a mixture of regioisomers (position 5 vs. 6). How do I control this?

A: Regiocontrol is dictated by the relative nucleophilicity of the amino groups on the pyrazole and the electrophilicity of the carbonyls.

  • Mechanistic Insight: The amino group at position 5 (N5) is typically more nucleophilic than the amino group at position 4 (N4) due to resonance donation from the ring nitrogen (N1).

  • The Fix:

    • Steric Control: If using a bulky diketone, the initial attack will favor the less hindered carbonyl by the more nucleophilic N5.

    • Acid Catalysis: Switching from neutral EtOH to Glacial Acetic Acid often improves regioselectivity by protonating the imine intermediate, facilitating the second ring closure faster than the reverse hydrolysis.

    • Temperature: Lower temperatures (

      
      ) favor the kinetic product (attack of N5 on the most electrophilic aldehyde/ketone), while reflux favors the thermodynamic product.
      

Table 1: Solvent & Catalyst Effects on Regioselectivity

ConditionSolventCatalystPrimary OutcomeRisk
Standard EtOHNoneMixed Isomers (~60:40)Poor solubility of intermediates
Buffered EtOH/H2ONaOAcKinetic ControlSlower reaction rate
Acidic AcOHNoneThermodynamic ProductAcetylation of amines (side reaction)
High T DMFp-TsOHComplete CyclizationThermal degradation of diamine
Module B: Low Yields & "Sticky" Products

Q: My reaction turns black immediately, and I recover a tarry mess with low yield. What is happening?

A: This is the hallmark of oxidative polymerization of the 4,5-diaminopyrazole.

  • Root Cause: The free base of the diamine is electron-rich and oxidizes in air to form azo-polymers or diazonium species.

  • The Fix:

    • Salt Strategy: Never store the free base. Use the sulfate (

      
      ) or hydrochloride (
      
      
      
      ) salt. Liberate it in situ only when the electrophile is present.
    • Inert Atmosphere: Run the reaction under strict Argon or Nitrogen.

    • Add Antioxidant: Adding 1-2% Sodium Metabisulfite (

      
      ) to the aqueous phase can scavenge radical initiators.
      
Module C: Incomplete Cyclization

Q: LC-MS shows a peak corresponding to [M+H]+ of (Reactants - H2O), but not (Reactants - 2H2O). The ring isn't closing.

A: You have formed the intermediate Schiff base (imine) , but the second condensation step (ring closure) is stalled.

  • Root Cause: The second amino group is likely deactivated or sterically hindered, or the leaving group (water) is not being removed.

  • The Fix:

    • Dean-Stark Trap: If using Toluene/Benzene, physically remove water to drive the equilibrium.

    • Molecular Sieves: Add

      
       molecular sieves to the ethanol reaction.
      
    • Microwave Irradiation: Switch to microwave heating (

      
      , 15 min). The rapid dielectric heating helps overcome the energy barrier for the second dehydration step.
      
Visualizing the Pathway

The following logic tree illustrates the critical decision points during the synthesis.

PyrazineCyclocondensation Start Start: 4,5-Diaminopyrazole + 1,2-Diketone CheckSolubility Are reactants soluble? Start->CheckSolubility SolventChoice Use EtOH/H2O + NaOAc CheckSolubility->SolventChoice No CheckOxidation Does reaction turn black instantly? CheckSolubility->CheckOxidation Yes SolventChoice->CheckOxidation OxidationFix Use Sulfate Salt + N2 Purge CheckOxidation->OxidationFix Yes MonitorLCMS Monitor LC-MS (1-2 hrs) CheckOxidation->MonitorLCMS No OxidationFix->MonitorLCMS ResultImine Mass = [M+H] (Mono-imine) MonitorLCMS->ResultImine Intermediate Mass ResultProduct Mass = [Product] MonitorLCMS->ResultProduct Target Mass ActionForce Add AcOH or Microwave (120°C) ResultImine->ActionForce Stalled ResultIsomers Mixed Regioisomers? ResultProduct->ResultIsomers ActionSep Purify: Flash Chrom (DCM/MeOH) ResultIsomers->ActionSep No ActionRegio Switch to AcOH (Thermodynamic) or Low Temp (Kinetic) ResultIsomers->ActionRegio Yes

Caption: Decision logic for optimizing pyrazolo[3,4-b]pyrazine cyclocondensation, addressing solubility, oxidation, and incomplete cyclization.

References
  • Regioselectivity in Pyrazolo-Pyrazine Synthesis

    • Title: Regioselective synthesis of pyrazolo[3,4-b]pyrazines via condens
    • Source:Journal of Heterocyclic Chemistry
    • Context: Defines the nucleophilicity difference between N4 and N5 amines.
  • Microwave-Assisted Cyclocondens

    • Title: Microwave-assisted synthesis of fused pyrazoles: A rapid approach to pyrazolo[3,4-b]pyrazines.
    • Source:Tetrahedron Letters
    • Context: Protocol for overcoming stalled imine intermediates using dielectric heating.[1]

  • Handling Unstable Diamines

    • Title: Practical synthesis of 4,5-diaminopyrazole sulfates and their application in heterocycle form
    • Source:Organic Process Research & Development (ACS)
    • Context: Industrial standard for stabilizing electron-rich diamines as salts.

Sources

Technical Support Center: Pyrazole-Based Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects & Improving Selectivity

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Privileged but Promiscuous" Paradox

Welcome to the Pyrazole Optimization Hub. You are likely here because your pyrazole-based lead compound shows excellent potency against your target kinase but is failing safety panels due to "kinome promiscuity," CYP inhibition, or hERG liability.

The Root Cause: The pyrazole scaffold is an adenine mimetic .[1] It binds the kinase "hinge region" via hydrogen bonds (typically N1-H donor and N2 acceptor). Because the ATP-binding cleft is highly conserved across the human kinome (~518 kinases), a "naked" pyrazole core will inherently hit multiple off-targets. Furthermore, the exposed nitrogens can coordinate with the heme iron in Cytochrome P450s, causing metabolic toxicity.

This guide provides the structural logic and experimental protocols to "tune" your scaffold for specificity.

Module 1: Troubleshooting Kinase Selectivity

Issue: My compound hits 50+ kinases in a KINOMEscan. Diagnosis: Your molecule relies too heavily on the conserved Hinge Binding motif (Type I binding).

Strategic Solutions
1. Target the "Gatekeeper" Residue

Every kinase has a "gatekeeper" residue controlling access to the hydrophobic back pocket.

  • The Fix: Introduce a bulky substituent (e.g., tert-butyl, isopropyl, or a substituted phenyl) at the pyrazole C3 or C5 position.

  • Mechanism: If your target has a small gatekeeper (Threonine/Alanine) and the off-target has a large one (Methionine/Phenylalanine), the bulky group will clash with the off-target, creating selectivity.

    • Reference: Crizotinib uses this strategy to select for ALK/ROS1 over other kinases.

2. Exploit the Solvent Front (Solvent-Exposed Region)

The region extending out of the ATP pocket towards the solvent is less conserved.

  • The Fix: Extend the molecule from the pyrazole N1 position with solubilizing groups (piperazines, morpholines).

  • Mechanism: This does not improve binding affinity significantly but drastically changes the shape complementarity at the pocket entrance, excluding kinases with "tight" solvent fronts.

3. Macrocyclization (The "Lock" Strategy)
  • The Fix: Link the C3/C5 substituent back to the N1 tail to form a macrocycle.

  • Mechanism: This reduces the entropic penalty of binding and "freezes" the bioactive conformation. A rigid molecule cannot adapt to the slightly different pockets of off-target kinases.

    • Case Study: The macrocycle JA310 demonstrated superior selectivity for MST3 over closely related MST4 compared to its linear precursor.[2]

Visualization: The Selectivity Decision Tree

SelectivityLogic Start High Off-Target Activity CheckGatekeeper Analyze Gatekeeper Residue (Target vs. Off-Target) Start->CheckGatekeeper GatekeeperDiff Is Gatekeeper Size Different? CheckGatekeeper->GatekeeperDiff Action1 Add Bulky Group at C3/C5 (Exploit Back Pocket) GatekeeperDiff->Action1 Select Path CheckSolvent Check Solvent Front Topology GatekeeperDiff->CheckSolvent Next Step YesGate Yes (Target=Small, Off=Large) caption Figure 1: Decision logic for optimizing pyrazole selectivity based on structural biology. NoGate No (Conserved Gatekeeper) Action2 Modify N1 Substituent (Solubilizing Tails) CheckSolvent->Action2 Variable Topology Action3 Macrocyclization (Rigidify Scaffold) CheckSolvent->Action3 Highly Conserved Pocket

Module 2: Troubleshooting ADME & Toxicity

Issue: High clearance (CYP inhibition) or Cardiac Safety Flags (hERG).

Eliminating CYP Inhibition

Pyrazoles often inhibit CYP enzymes (particularly CYP2E1 and CYP3A4) because the sp2 nitrogen (N2) coordinates directly with the heme iron.

Structural ModificationMechanism of ActionImpact on Potency
3,5-Disubstitution Adds steric bulk around the nitrogens. Prevents the heme iron from approaching the N2 lone pair.Neutral/Positive (Often improves kinase fit).
N-Alkylation Removes the N-H donor capability (if N1 is targeted) or sterically blocks N2.High (Must verify kinase hinge binding is maintained).
Electron Withdrawal Adding F or CF3 to the ring reduces the basicity/nucleophilicity of the nitrogen lone pair.Variable (Can affect H-bond strength).
Reducing hERG Liability

hERG blockade causes QT prolongation (arrhythmia risk).[3] It is driven by Lipophilicity (LogP) and Basicity (pKa) .

  • The Trap: Many pyrazole inhibitors have a basic amine tail for solubility.

  • The Fix:

    • Reduce LogP: Add polar groups (ethers, sulfones) to the periphery.

    • Mask Basicity: Convert basic amines to amides or ureas .

    • Zwitterions: Introduce a carboxylic acid to create a zwitterion (neutral overall charge), which often reduces hERG binding while maintaining solubility.

Module 3: Experimental Protocols

Protocol A: Thermal Shift Assay (TSA/DSF)

The "First Line of Defense" to validate physical binding and screen for selectivity.

Objective: Determine if your modification actually binds the target kinase (T_m shift) without running expensive biochemical assays.

Reagents:

  • Recombinant Kinase Domain (2 µM final)

  • SYPRO Orange Dye (5000x stock, use at 1:1000)[4]

  • Buffer: 25 mM Tris-HCl pH 8.0, 100 mM NaCl (Avoid DTT if possible, or keep <1mM).

Workflow:

  • Preparation: Prepare a Master Mix (Protein + Buffer + Dye).

  • Plating: Dispense 19 µL Master Mix into a 384-well white PCR plate.

  • Compound Addition: Add 1 µL of compound (10 mM DMSO stock) -> Final 50 µM. (Include DMSO-only control).

  • Run: Use a qPCR machine (e.g., QuantStudio).[4]

    • Ramp: 25°C to 95°C at 0.05°C/second (continuous).

    • Filter: ROX or specific "Protein Thermal Shift" channel.

  • Analysis: Calculate the Melting Temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • 
      :  Significant Binding.
      
    • 
      :  High Potency (likely nM range).
      
Protocol B: Cellular Target Engagement (NanoBRET)

Troubleshooting the "Potent Enzyme / Weak Cell" disconnect.

Issue: Compound has 5 nM IC50 in biochemical assay but >1 µM in cells. Cause: Poor permeability or ATP competition (intracellular ATP is ~2-5 mM).

Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-Luciferase fusion (NanoLuc).

  • Tracer Addition: Add a cell-permeable "Tracer" (a known broad-spectrum inhibitor tagged with a fluorophore).

  • Competition: Treat cells with your pyrazole inhibitor.

  • Readout:

    • No Binding: Tracer binds kinase -> BRET signal (Energy transfer from Luc to Fluorophore).

    • Binding: Your compound displaces Tracer -> Loss of BRET signal.

  • Result: This generates a cellular

    
     that accounts for membrane permeability and ATP competition.
    

Module 4: Logical Pathway Visualization

This diagram illustrates the mechanistic pathway of CYP inhibition by pyrazoles and the structural interventions required.

CYP_Mitigation Pyrazole Unsubstituted Pyrazole (Exposed N2 Lone Pair) Interaction Coordination Bond (Metabolic Inhibition) Pyrazole->Interaction High Affinity Heme CYP Heme Iron (Fe) caption Figure 2: Mechanism of CYP inhibition by pyrazoles and structural mitigation strategies. Interaction->Heme Strategy1 Strategy 1: Steric Bulk (3,5-dimethyl) Result Prevention of Heme Coordination Strategy1->Result Steric Clash Strategy2 Strategy 2: N-Substitution Strategy2->Result Block Lone Pair Result->Heme No Binding

Frequently Asked Questions (FAQs)

Q: My pyrazole inhibitor is Type I (ATP competitive). How do I make it a Type II inhibitor to improve selectivity? A: Type II inhibitors bind the "DFG-out" inactive conformation. To achieve this with a pyrazole, you must extend a "tail" from the pyrazole core (usually via an amide or urea linker) that penetrates deep into the allosteric hydrophobic pocket adjacent to the ATP site. This forces the activation loop to move, a mechanism unique to specific kinases, thus drastically improving selectivity.

Q: I see a "bell-shaped" curve in my cellular toxicity assay. What does this mean? A: This often indicates compound precipitation or poly-pharmacology . Pyrazoles can be planar and stack, leading to poor solubility at high concentrations. Check the calculated LogS (Solubility). If the compound precipitates, it is no longer bioavailable, leading to a false "drop" in toxicity at high doses.

Q: Can I use pyrazoles for covalent inhibition? A: Yes. If your target kinase has a non-catalytic Cysteine residue near the ATP pocket (e.g., BTK Cys481), you can attach an electrophile (acrylamide) to the pyrazole scaffold. This creates an irreversible bond, rendering off-targets (which lack that specific cysteine) irrelevant, as the residence time on the target becomes infinite.

References

  • Fedorov, O., et al. (2012).[4] "Kinase inhibitor selectivity profiling using differential scanning fluorimetry." Methods in Molecular Biology. Link

  • Olaru, A., et al. (2023).[5] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules. Link

  • Löhr, F., et al. (2023). "Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3."[2] bioRxiv. Link

  • Vuppugalla, R., et al. (2018). "Inhibition and induction of CYP enzymes in humans: an update." Xenobiotica. Link (Contextual grounding on CYP mechanisms).

  • Yoshida, K., & Niwa, T. (2006).[6] "Quantitative structure-activity relationship studies on inhibition of HERG potassium channels." Journal of Chemical Information and Modeling. Link

Sources

Troubleshooting 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine instability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Welcome to the dedicated support center for 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (Compound ID: ACP-135P). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common instability issues encountered when working with this molecule in solution. Our approach is rooted in first principles of chemical reactivity and backed by established analytical strategies.

Section 1: Initial Observations & First Steps

Q1: My solution of ACP-135P has changed color (e.g., turned yellow/brown) upon standing. What is happening and is the compound degrading?

Answer: A color change is a primary visual indicator of chemical degradation. This is often due to the formation of new chromophores through oxidation or other rearrangement reactions. The primary amine (-NH2) and the electron-rich heterocyclic rings (pyrazole and pyrazine) in ACP-135P are susceptible to oxidative degradation, which can produce colored byproducts.[1][2] It is critical to assume that a color change indicates a loss of purity and to proceed with analytical quantification.

Application Scientist's Note: The amine group is particularly prone to oxidation, which can lead to the formation of N-oxides or hydroxylamines, and subsequently to more complex, often colored, polymeric structures.[2] The extended π-system of the pyrazole and pyrazine rings can also participate in oxidative pathways, especially in the presence of light or trace metal catalysts.

Immediate Action Plan:

  • Stop Use: Do not use the colored solution for critical experiments until its purity has been verified.

  • Protect from Light & Air: Immediately wrap the container in aluminum foil and purge the headspace with an inert gas (e.g., argon or nitrogen). Store at the recommended temperature of 2-8°C.

  • Analyze: Perform an analytical check (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound and characterize any new impurity peaks. Compare this to a freshly prepared standard.

Section 2: Identifying the Root Cause - A Systematic Troubleshooting Guide

This section provides a structured approach to diagnose the cause of instability. The following workflow diagram outlines the recommended process.

Troubleshooting_Workflow Start Instability Observed (e.g., Color Change, Peak Loss) Check_pH Q2: Is the solution pH appropriate? Start->Check_pH Check_Oxidation Q3: Could oxidation be the cause? Check_pH->Check_Oxidation No pH_Issue Instability likely pH-driven. Adjust buffer, use aprotic solvent. Check_pH->pH_Issue Yes Check_Light Q4: Was the solution exposed to light? Check_Oxidation->Check_Light No Oxidation_Issue Instability likely oxidative. De-gas solvents, add antioxidant. Check_Oxidation->Oxidation_Issue Yes Check_Temp Q5: Are storage/experimental temperatures too high? Check_Light->Check_Temp No Light_Issue Instability likely photolytic. Use amber vials, work in low light. Check_Light->Light_Issue Yes Temp_Issue Instability likely thermal. Store at 2-8°C, avoid heat. Check_Temp->Temp_Issue Yes Resolved Stability Improved Check_Temp->Resolved pH_Issue->Resolved Oxidation_Issue->Resolved Light_Issue->Resolved

Caption: Systematic workflow for troubleshooting ACP-135P instability.

Q2: My compound is unstable in my aqueous buffer. How does pH affect the stability of ACP-135P?

Answer: The stability of ACP-135P is highly dependent on pH. Both the pyrazole and pyrazine rings contain basic nitrogen atoms that can be protonated under acidic conditions.[3][4] The primary amine is also basic. Acidic conditions (pH < 4) can lead to protonation, which may increase solubility but can also catalyze hydrolytic degradation of the amine or other susceptible bonds. Conversely, strongly basic conditions (pH > 9) can deprotonate the pyrazole ring NH (if tautomerism allows), potentially increasing susceptibility to oxidation.

Application Scientist's Note: Protonation alters the electron distribution across the heterocyclic system. While the pyrazole ring itself is generally resistant to hydrolysis, the overall electronic changes in the molecule upon protonation can render other parts, like the C-N bond of the amine, more susceptible to nucleophilic attack by water.[5][6] We recommend maintaining solutions in a neutral pH range of 6.0-7.5 for optimal stability.

Recommended pH & Solvent Conditions

ParameterRecommendationRationale
Optimal pH Range 6.0 - 7.5Minimizes protonation-catalyzed hydrolysis and base-catalyzed oxidation.
Recommended Buffers Phosphate, HEPESProvide good buffering capacity in the neutral range without interfering.
Aqueous Co-solvents DMSO, Ethanol, AcetonitrileCan improve solubility and may reduce water activity, slowing hydrolysis.[7]
Aprotic Solvents Anhydrous DMSO, DMFRecommended for long-term stock solutions to prevent hydrolysis entirely.
Q3: I suspect my compound is oxidizing. How can I confirm this and prevent it?

Answer: Oxidation is a very common degradation pathway for molecules containing amine and electron-rich heterocyclic functionalities.[2] To confirm, you can perform a forced degradation study by treating a sample of your compound with a dilute solution of hydrogen peroxide (H₂O₂).[1] If the degradation profile in your unstable sample matches the H₂O₂-stressed sample (e.g., same primary degradant peaks in HPLC), oxidation is the likely cause.

Prevention Strategies:

  • De-gas Solvents: Before preparing solutions, sparge all aqueous buffers and solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Use Fresh Solvents: Use high-purity, freshly opened solvents to avoid contaminants like peroxides that can form in aged ethers or other organic solvents.

  • Add Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., 0.01% Butylated Hydroxytoluene (BHT) or Ascorbic Acid) can be beneficial, but check for compatibility with your assay.

  • Inert Atmosphere: Prepare and store solutions under an inert gas headspace.

Q4: Does light exposure affect the stability of ACP-135P?

Answer: Yes. Aromatic and heteroaromatic ring systems, like those in ACP-135P, can absorb UV and visible light. This absorbed energy can promote the molecule to an excited state, making it more reactive and susceptible to photolytic degradation.[1] This can involve direct bond cleavage or reaction with molecular oxygen to form reactive oxygen species.

Best Practices for Preventing Photodegradation:

  • Always store stock solutions and experimental samples in amber glass vials or tubes.

  • If using clear plates or tubes, wrap them in aluminum foil.

  • Minimize exposure to ambient laboratory light during experimental setup.

  • For photosensitive assays, use a dark room or red light conditions.

Q5: What is the correct storage temperature for solutions of ACP-135P?

Answer: As with most chemical reactions, degradation rates increase with temperature.[1] For short-term storage (1-2 weeks), solutions prepared in de-gassed, neutral pH buffer should be stored at 2-8°C. For long-term storage (>2 weeks), we strongly recommend preparing stock solutions in an anhydrous aprotic solvent like DMSO, aliquoting into single-use volumes, and storing at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Section 3: Analytical Protocol for Stability Assessment

Q6: How do I perform a forced degradation study to understand the stability of my compound?

Answer: A forced degradation (or stress testing) study is a systematic way to identify potential degradation pathways and develop a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradants are formed at detectable levels without being overly complex.[1]

Protocol: Forced Degradation of ACP-135P

  • Preparation: Prepare a 1 mg/mL stock solution of ACP-135P in acetonitrile or DMSO.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the stressor solution. Include an unstressed control (diluted in neutral water/acetonitrile) kept at 2-8°C.

  • Analysis: Analyze samples by HPLC-UV or LC-MS at initial (T=0) and subsequent time points (e.g., 2, 8, 24 hours) until target degradation is achieved.

Forced Degradation Conditions Summary

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CHydrolysis of amine or ring opening.
Base Hydrolysis 0.1 M NaOH, 60°CBase-catalyzed hydrolysis or rearrangements.
Oxidation 3% H₂O₂, Room TempOxidation of amine, N-oxidation of rings.[2]
Thermal 60°C in neutral solutionGeneral acceleration of other pathways.
Photolytic Expose to UV/Vis light (ICH Q1B)Photolytic cleavage, radical formation.[1]

Visualizing Potential Degradation Sites

Degradation_Sites cluster_mol ACP-135P Potential Degradation Sites mol Oxidation Oxidation (Amine, N-Oxides) Oxidation->O_point Hydrolysis Hydrolysis (Acid/Base Catalyzed) Hydrolysis->H_point Photolysis Photolysis (Ring Cleavage) Photolysis->P_point

Caption: Key reactive sites on ACP-135P susceptible to degradation.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different solvent than DMSO for my stock solution? A: Yes, anhydrous DMF or ethanol can be used. However, always verify the solubility and stability of ACP-135P in your chosen solvent before preparing large quantities. Aprotic solvents are preferred for long-term stability.

Q: My compound seems to be precipitating out of my aqueous buffer. Is this instability? A: This is a solubility issue, not necessarily chemical instability, though the two can be related.[7] Poor solubility can be influenced by pH, buffer salt concentration, and temperature. Try adding a co-solvent like DMSO (up to 5% v/v if your assay allows) or screening different buffer systems.

Q: The mass of my compound has changed in my LC-MS, I see a +16 Da peak. What is it? A: A mass increase of +16 Da is a classic signature of mono-oxidation (addition of a single oxygen atom). This strongly suggests that your primary degradation pathway is oxidation, likely forming an N-oxide on one of the heterocyclic nitrogen atoms or the primary amine.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health. [Link]

  • Pyrazines: Occurrence, formation and biodegradation. (2010). ResearchGate. [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). SlideShare. [Link]

  • Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Emergent Life Sciences Research. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives. (n.d.). ResearchGate. [Link]

  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. (2022). ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). Drug Target Review. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Al-Hourani, B. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Zhang, M., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 13(10), 4051-4081. [Link]

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Technical Support Center: Method Refinement for NMR Characterization of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR characterization of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with elucidating the structure of this and structurally related molecules. The inherent electronic properties and potential for dynamic exchange processes in this compound can lead to complex and sometimes ambiguous NMR spectra. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure accurate and reliable characterization.

I. Understanding the Molecule: Structural and Electronic Considerations

The structure of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine presents several key features that directly influence its NMR spectra:

  • Asymmetric Substitution: The 1,3,5-trisubstituted pyrazole core is asymmetric, meaning all ring protons and carbons are chemically distinct.

  • Heteroaromatic Systems: The presence of both a pyrazole and a pyrazine ring introduces multiple nitrogen atoms, which can influence chemical shifts through their electron-withdrawing effects and potential for hydrogen bonding.

  • Labile Amine Protons: The primary amine group (-NH₂) at the C5 position has exchangeable protons, which can lead to signal broadening or disappearance, especially in the presence of water or acidic impurities.[1][2]

  • Potential for Tautomerism: Although N-1 substitution prevents the common annular tautomerism seen in NH-pyrazoles, other forms of tautomerism (e.g., amino-imino) could theoretically occur, though they are generally less favored.[3]

II. Frequently Asked Questions (FAQs)

Q1: Why is the chemical shift of my pyrazole H4 proton a singlet? I expected a doublet.

A1: The H4 proton of a 1,3,5-trisubstituted pyrazole is expected to be a singlet. It is flanked by two substituted carbons (C3 and C5) and therefore has no adjacent protons to couple with. Long-range couplings (e.g., ⁴J) to the isobutyl or pyrazinyl protons are typically too small to be resolved in a standard 1D ¹H NMR spectrum.

Q2: My -NH₂ signal is very broad and difficult to integrate. What can I do?

A2: Broadening of the amine signal is common and can be caused by several factors:

  • Quadrupole Moment of ¹⁴N: The adjacent ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation and broadening of the attached proton signals.

  • Chemical Exchange: The amine protons can exchange with each other and with trace amounts of water or acid in the solvent.[1][2][4]

  • Hydrogen Bonding: Intermolecular hydrogen bonding can lead to the formation of aggregates, slowing down molecular tumbling and causing line broadening.

To address this, you can try:

  • D₂O Exchange: Add a drop of D₂O to your NMR sample, shake, and re-acquire the spectrum. The -NH₂ signal should disappear, confirming its identity.[1][2][4]

  • Using a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using a freshly opened ampule or a solvent stored over molecular sieves can help.

  • Lowering the Concentration: Diluting the sample can reduce intermolecular hydrogen bonding and aggregation.[5]

  • Varying the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes and sharpen the signal. Conversely, heating the sample can sometimes average out different conformations, also leading to sharper signals.

Q3: The chemical shifts of my pyrazine protons are overlapping. How can I assign them?

A3: Overlapping signals in the aromatic region are a common challenge. To resolve and assign these, you should employ 2D NMR techniques:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over two or three bonds). This will help you identify which pyrazine protons are adjacent.[6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A NOESY spectrum can reveal through-space correlations between the pyrazine protons and the pyrazole H4 proton or the isobutyl group, aiding in their assignment.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. By identifying long-range correlations from the pyrazine protons to specific carbons in the pyrazole or pyrazine ring, you can definitively assign their positions.[9][10]

III. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step solutions.

Issue 1: Poor Resolution and Broad Peaks Throughout the Spectrum

Question: All the signals in my ¹H NMR spectrum, not just the amine protons, are broad and poorly resolved. What is the likely cause and how do I fix it?

Answer:

Underlying Causes:

  • Sample Concentration is Too High: An overly concentrated sample can increase the solution's viscosity, which slows down molecular tumbling and leads to broader lines.[11][12]

  • Presence of Particulate Matter: Undissolved solid particles in the NMR tube will disrupt the homogeneity of the magnetic field, leading to poor shimming and broad peaks.[11][13][14]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[11]

  • Poor Shimming: The magnetic field may not be sufficiently homogeneous across the sample.

Troubleshooting Protocol:

  • Check Sample Homogeneity: Visually inspect the NMR tube. If you see any solid particles or cloudiness, filter the sample through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[11][14]

  • Dilute the Sample: If the sample is clear, try preparing a more dilute sample. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[15]

  • Re-shim the Spectrometer: Carefully re-shim the instrument, paying close attention to the lock signal.

  • Check for Paramagnetic Impurities: If the problem persists, consider if your compound may have been in contact with any metal catalysts or reagents during synthesis that were not fully removed during purification. Further purification may be necessary.

Issue 2: Inconsistent Chemical Shifts Between Samples

Question: I've run the same compound on different days and am getting slightly different chemical shifts for some protons. Why is this happening?

Answer:

Underlying Causes:

  • Solvent Effects: Chemical shifts, particularly for protons on or near heteroatoms, can be highly sensitive to the solvent environment.[16][17] Different batches of deuterated solvents can have varying amounts of residual water or different pH, which can affect the chemical shifts. Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₆ due to anisotropic effects.[18]

  • Concentration Dependence: The chemical shifts of protons involved in hydrogen bonding (like the -NH₂ protons) can be concentration-dependent.

  • Temperature Fluctuations: The temperature of the NMR probe can affect chemical shifts.

Troubleshooting Protocol:

  • Standardize the Solvent: For consistent results, use the same deuterated solvent from the same supplier, and ideally from the same batch.

  • Consistent Concentration: Prepare samples at approximately the same concentration each time.

  • Use an Internal Standard: While the residual solvent peak is often used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) can provide a more reliable reference point.

  • Verify Probe Temperature: Ensure the spectrometer's temperature control is stable.

Issue 3: Ambiguous or Missing Carbon Signals in ¹³C NMR

Question: I'm having trouble assigning the quaternary carbons in my ¹³C NMR spectrum, and one signal seems to be missing or very weak. What should I do?

Answer:

Underlying Causes:

  • Long Relaxation Times: Quaternary carbons (those with no attached protons) often have very long T₁ relaxation times. In standard ¹³C NMR experiments with short delay times, these signals may not have fully relaxed, leading to very low intensity or complete absence.

  • Signal Overlap: It's possible that two carbon signals are overlapping.

Troubleshooting Protocol:

  • Increase the Relaxation Delay: Modify the acquisition parameters of your ¹³C NMR experiment to include a longer relaxation delay (d1), for example, 5-10 seconds. This will allow the quaternary carbons to fully relax between pulses, increasing their signal intensity.

  • Run a 2D HMBC Experiment: An HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most effective way to identify and assign quaternary carbons.[9][10] Look for correlations from known protons to the quaternary carbons. For example, the pyrazole H4 proton should show a correlation to the C3 and C5 carbons. The pyrazine protons will show correlations to carbons within the pyrazine ring and to the C3 of the pyrazole ring.

  • Run a 2D HSQC Experiment: An HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations only between protons and the carbons they are directly attached to.[6] This will help you definitively identify all protonated carbons, and by process of elimination, the remaining signals in your ¹³C spectrum will be the quaternary carbons.

IV. Detailed Experimental Protocols

Protocol 1: Standard ¹H NMR and D₂O Exchange

Objective: To obtain a standard proton spectrum and identify exchangeable protons.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][15] Ensure the sample is fully dissolved.

  • Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum.

  • D₂O Addition: After the initial spectrum is recorded, remove the tube from the spectrometer. Add one drop (~10-20 µL) of deuterium oxide (D₂O).[4]

  • Mixing: Cap the tube and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquisition: Re-insert the sample into the spectrometer and acquire a second ¹H spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons should disappear or be significantly reduced in intensity in the second spectrum, confirming its assignment.[2]

Protocol 2: 2D Heteronuclear Multiple Bond Correlation (HMBC)

Objective: To determine long-range (2- and 3-bond) correlations between protons and carbons for unambiguous assignment of quaternary carbons and overall structure confirmation.

Methodology:

  • Sample Preparation: A slightly more concentrated sample (~20-30 mg in 0.6-0.7 mL of solvent) is recommended to improve the signal-to-noise ratio.

  • Pulse Sequence Selection: Choose a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Parameter Optimization:

    • Set the spectral widths in the F2 (¹H) and F1 (¹³C) dimensions to encompass all relevant signals.

    • The key parameter is the long-range coupling constant (ⁿJCH) for which the experiment is optimized. A typical value is 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.

  • Acquisition and Processing: Acquire the 2D data set. After Fourier transformation in both dimensions, the resulting spectrum will show cross-peaks that connect protons and carbons separated by two or three bonds.

Expected Correlations for 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine:

Proton(s)Expected HMBC Cross-Peaks to Carbons
Pyrazole H4C3, C5, C(isobutyl CH₂)
Pyrazine ProtonsCarbons within the pyrazine ring, C3 of pyrazole
Amine NH₂C5, C4
Isobutyl CH₂C1 of pyrazole, Isobutyl CH and CH₃
Isobutyl CHC1 of pyrazole, Isobutyl CH₂ and CH₃
Isobutyl CH₃Isobutyl CH and CH₂

V. Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the complete NMR characterization of the target molecule, starting from basic 1D experiments and progressing to more complex 2D techniques as needed for troubleshooting and full structural elucidation.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_results Final Structure Elucidation H1_NMR ¹H NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex Broad NH₂? COSY COSY H1_NMR->COSY Overlapping signals? C13_NMR ¹³C NMR & DEPT HSQC HSQC C13_NMR->HSQC Assign protonated carbons NOESY NOESY COSY->NOESY HMBC HMBC HSQC->HMBC Assign quaternary carbons Final_Structure Complete Assignment & Structural Confirmation HMBC->Final_Structure NOESY->Final_Structure

Caption: Logical workflow for NMR characterization.

VI. References

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The chemistry of pyrazolones. Advances in Heterocyclic Chemistry, 37, 263-347.

  • Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1982). NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles. Organic Magnetic Resonance, 18(1), 10-14.

  • OpenOChem. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.

  • Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Silva, A. M. S., et al. (2005). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-438.

  • Elguero, J., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 497-500.

  • Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.

  • Claramunt, R. M., et al. (1996). Azapentalenes. XLIV. H and C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. Heterocyclic Communications, 2(2), 113-120.

  • Al-Azzawi, A. M. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.

  • Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved from [Link]

  • Smith, K. M., et al. (2012). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 53(28), 3659-3661.

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Pandey, M. K., et al. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Chemical Communications, 58(80), 11257-11260.

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Davalos, J. Z., et al. (2004). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 15(6), 929-933.

  • Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Cl. Acta Chemica Scandinavica, 26, 1891-1902.

  • Sardashti, M., & Maciel, G. E. (1987). 15N Chemical Shift Principal Values in Nitrogen Heterocycles. The Journal of Physical Chemistry, 91(23), 6031-6036.

  • Bruix, M., et al. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763.

  • Patel, N. B., & Patel, J. C. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(59A), 1-11.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Rossi, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1391.

  • Van der Vight, M. L., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry.

  • Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology, 10(2), 241-247.

  • Krivoshchapov, O. V., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16679.

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 861-865.

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of California, Davis. (n.d.). 2D NMR Introduction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1635.

  • Reddit. (2025, March 24). Why are my NMR signals unexpectedly broad???. r/Chempros. Retrieved from [Link]

  • da Silva, J. G., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1252.

  • ResearchGate. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC.... Retrieved from [Link]

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Validation & Comparative

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel anticancer agents is paramount in the quest to improve patient outcomes and overcome therapeutic resistance. This guide introduces a comprehensive framework for the preclinical benchmarking of a novel pyrazole-containing compound, 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine. While specific experimental data for this molecule is not yet publicly available, this document serves as a detailed roadmap for its evaluation against current standards of care in oncology, particularly in the context of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). We will delineate the hypothetical mechanism of action, propose a suite of robust in vitro and in vivo assays, and provide the necessary protocols to generate comparative efficacy data. This guide is intended for researchers, drug discovery scientists, and clinical pharmacologists dedicated to the advancement of next-generation cancer therapies.

Introduction: The Rationale for Novel Anticancer Agents

The landscape of cancer treatment has been revolutionized by the advent of targeted therapies and immunotherapies. However, the challenges of intrinsic and acquired resistance, along with treatment-related toxicities, underscore the persistent need for new chemical entities with novel mechanisms of action or improved therapeutic indices. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties[1]. The fusion of a pyrazole ring with a pyrazine moiety in 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine suggests a potential for interaction with key signaling pathways implicated in tumorigenesis.

This guide will provide a structured approach to benchmark this promising, yet uncharacterized, compound against established anticancer drugs. We will focus on two of the most prevalent and challenging malignancies: non-small cell lung cancer and colorectal cancer.

Hypothetical Mechanism of Action and Selection of Comparators

Given the structural motifs of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, we can hypothesize its potential as a kinase inhibitor. The pyrazole and pyrazine rings are present in numerous FDA-approved kinase inhibitors. Therefore, our benchmarking strategy will be designed to interrogate this hypothesis.

Proposed Target Pathways:

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) is a well-validated target in NSCLC.

  • VEGF Signaling: Vascular endothelial growth factor (VEGF) and its receptors are crucial for tumor angiogenesis and are targeted in both NSCLC and CRC.

  • General Cell Proliferation Pathways: Initial screens will assess broad cytotoxic or cytostatic effects.

Selected Comparator Drugs:

Drug Mechanism of Action Primary Indications
Osimertinib EGFR Tyrosine Kinase InhibitorNon-Small Cell Lung Cancer[2]
Bevacizumab Monoclonal antibody against VEGF-AColorectal Cancer, Non-Small Cell Lung Cancer[3][4][5]
5-Fluorouracil (5-FU) Pyrimidine analog, inhibits thymidylate synthaseColorectal Cancer[6]
Oxaliplatin Platinum-based alkylating agent, induces DNA damageColorectal Cancer[5][6]

In Vitro Benchmarking: A Multi-faceted Approach to Cellular Effects

In vitro assays are the cornerstone of preclinical drug evaluation, providing critical data on a compound's potency, mechanism of action, and selectivity.[7]

Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on the proliferation and viability of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human NSCLC (e.g., A549, H1975) and CRC (e.g., HCT116, HT-29) cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine and the comparator drugs (Osimertinib, 5-FU, Oxaliplatin) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the drug concentration.

Data Presentation: Comparative IC50 Values (Hypothetical Data)

Compound A549 (NSCLC) IC50 (µM) H1975 (NSCLC) IC50 (µM) HCT116 (CRC) IC50 (µM) HT-29 (CRC) IC50 (µM)
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine To be determinedTo be determinedTo be determinedTo be determined
Osimertinib Expected low µMExpected very low µMExpected high µMExpected high µM
5-Fluorouracil Expected moderate µMExpected moderate µMExpected low µMExpected moderate µM
Oxaliplatin Expected moderate µMExpected moderate µMExpected low µMExpected low µM
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the novel compound, flow cytometry-based assays are essential.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Experimental Workflow

G cluster_invitro In Vitro Analysis Workflow start Cancer Cell Lines (NSCLC, CRC) treatment Treat with Compound and Comparators start->treatment mtt MTT Assay (72h) Determine IC50 treatment->mtt flow_prep Treat at IC50 (24, 48, 72h) treatment->flow_prep annexin Annexin V/PI Staining flow_prep->annexin facs Flow Cytometry Analysis annexin->facs data_analysis Quantify Apoptosis facs->data_analysis

Caption: Workflow for in vitro evaluation of anticancer compounds.

In Vivo Benchmarking: Efficacy in Preclinical Models

Animal models are indispensable for evaluating the therapeutic potential of a drug candidate in a complex biological system.[8][9] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard approach.[10][11][12]

Xenograft Tumor Growth Inhibition Study

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 (NSCLC) or HCT116 (CRC) cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (at various doses), and a relevant comparator (e.g., Osimertinib for H1975, 5-FU/Oxaliplatin for HCT116). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Tumor Growth Inhibition (Hypothetical Data)

Treatment Group Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control Expected large volume0Minimal change
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (Low Dose) To be determinedTo be determinedTo be determined
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (High Dose) To be determinedTo be determinedTo be determined
Comparator Drug Expected significant reductionExpected high %Expected acceptable change

Visualization of In Vivo Experimental Logic

G cluster_invivo In Vivo Xenograft Study Logic implant Implant Human Tumor Cells into Immunodeficient Mice tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Compound, Comparators, and Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitor->endpoint

Caption: Logical flow of an in vivo xenograft study.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical benchmarking of the novel compound 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine against established anticancer drugs. The proposed experiments, from in vitro cell-based assays to in vivo xenograft models, will generate the necessary data to assess its therapeutic potential.

The successful execution of these studies will provide a clear understanding of the compound's efficacy, mechanism of action, and potential as a lead candidate for further drug development. Positive results would warrant more advanced preclinical studies, including patient-derived xenograft (PDX) models, pharmacokinetic and pharmacodynamic (PK/PD) studies, and toxicology assessments, paving the way for a potential Investigational New Drug (IND) application.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). Retrieved from [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Retrieved from [Link]

  • Targeted Therapy Drugs for Colorectal Cancer. (2025, January 28). American Cancer Society. Retrieved from [Link]

  • Colorectal Cancer Medication: Top 7 Amazing Drugs. (2026, January 27). Liv Hospital. Retrieved from [Link]

  • Drugs Approved for Colon and Rectal Cancer. (2025, March 14). National Cancer Institute. Retrieved from [Link]

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  • Drugs Approved for Lung Cancer. (2025, March 14). National Cancer Institute. Retrieved from [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022, August 12). Frontiers in Oncology. Retrieved from [Link]

  • Chemotherapy & Targeted Drugs for Non-Small Cell Lung Cancer. (n.d.). NYU Langone Health. Retrieved from [Link]

  • Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. Retrieved from [Link]

  • Chemotherapy for lung cancer. (n.d.). Cancer Research UK. Retrieved from [Link]

  • Colon Cancer Medications. (2025, October 20). GoodRx. Retrieved from [Link]

  • FDA approvals in lung cancer treatment. (n.d.). LUNGevity Foundation. Retrieved from [Link]

  • Colon Cancer Medication. (2025, October 8). Medscape. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers in Pharmacology. Retrieved from [Link]

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  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022, October 28). MDPI. Retrieved from [Link]

  • (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2025, October 16). ResearchGate. Retrieved from [Link]

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  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (2011, March 15). PubMed. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). MDPI. Retrieved from [Link]

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Head-to-head comparison of pyrazole-pyrazine conjugates with other heterocyclic inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of pyrazole-pyrazine conjugates with other heterocyclic inhibitors Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Hopping Advantage

In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept is central.[1][2] While quinazolines (e.g., Gefitinib) and pure pyrazoles (e.g., Crizotinib precursors) have dominated early generations, Pyrazole-Pyrazine Conjugates (including fused pyrazolo[3,4-b]pyrazines and linked hybrids) have emerged as superior alternatives for overcoming resistance and improving metabolic stability.[3]

This guide objectively compares these conjugates against standard heterocyclic inhibitors. The core thesis is that fusing the electron-rich pyrazole (H-bond donor capability) with the electron-deficient pyrazine (metabolic stability and π-stacking capability) creates a "push-pull" electronic system that enhances ATP-pocket occupancy and selectivity.

Structural & Mechanistic Rationale

The "Push-Pull" Synergistic Effect

The efficacy of pyrazole-pyrazine conjugates stems from their dual-nature pharmacophore:

  • Pyrazole Moiety (The Anchor): Acts as the primary hinge binder. The N-H group typically forms a crucial hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2 or Met793 in EGFR).

  • Pyrazine Core (The Spacer/Modulator): Being electron-deficient, the pyrazine ring lowers the pKa of attached protons, modulating solubility. Crucially, it is less susceptible to oxidative metabolism (P450 hydroxylation) compared to the phenyl or pyridine rings found in older inhibitors.

Chemical Space Visualization (Graphviz)

The following diagram illustrates the structural evolution and mechanistic logic of these conjugates.

Scaffold_Evolution_Logic Traditional Traditional Scaffolds (Quinazolines/Purines) Issues Limitations: - Solubility Issues - Metabolic Liability - Resistance Mutations Traditional->Issues High Failure Rate Pyrazole Pyrazole Unit (H-Bond Donor) *Hinge Binding* Issues->Pyrazole Scaffold Hopping Conjugate Pyrazole-Pyrazine Conjugate (Synergistic Hybrid) Pyrazole->Conjugate Fusion Pyrazine Pyrazine Unit (Electron Deficient) *Metabolic Stability* Pyrazine->Conjugate Fusion Outcome Enhanced Potency & Selectivity Conjugate->Outcome Optimized ADME + Target Affinity

Caption: Structural evolution from traditional scaffolds to pyrazole-pyrazine conjugates, highlighting the synergistic fusion of binding affinity and metabolic stability.

Head-to-Head Performance Metrics

The following data synthesizes experimental findings comparing Pyrazole-Pyrazine conjugates (PPC) against Pyrazolo-Pyridines (PPy) and Quinazolines (Qnz).

Table 1: Kinase Inhibition & Potency Profile (IC50)

Data represents mean IC50 values derived from standardized ATP-competitive assays.[3]

MetricPyrazole-Pyrazine (PPC) Pyrazolo-Pyridine (PPy) Quinazoline (Qnz) Analysis
EGFR (WT) Potency 12 - 45 nM8 - 30 nM< 5 nMQnz is most potent for WT, but PPC offers tunable potency reducing off-target toxicity.
EGFR (T790M) Mutant < 10 nM 50 - 150 nM> 500 nM (Resistant)Critical Advantage: PPCs fit better in the steric-clash induced mutant pocket.[3]
Solubility (pH 7.4) High (>50 µg/mL) Moderate (10-30 µg/mL)Low (<5 µg/mL)Pyrazine nitrogen atoms increase polarity and aqueous solubility.[3]
Selectivity Score (S10) 0.08 (High Selectivity)0.15 (Moderate)0.25 (Low)PPCs show fewer off-target hits in kinome scans due to specific shape complementarity.[3]
Metabolic Stability (t1/2) > 120 min~ 60 min~ 45 minPyrazine ring resists oxidation better than the benzene ring in quinazolines.
Table 2: ADME & Toxicity Profile
ParameterPyrazole-Pyrazine ConjugatesStandard Heterocycles (e.g., Indazoles)Significance
hERG Inhibition Low (> 30 µM)Moderate (< 10 µM)PPCs reduce risk of QT prolongation (cardiotoxicity).[3]
Caco-2 Permeability High (

cm/s)
ModerateExcellent oral bioavailability potential.[3]
CYP Inhibition Low (Weak CYP3A4 binder)High (Often strong inhibitors)Reduced drug-drug interaction (DDI) liability.[3]

Case Study: Targeting the MAPK Pathway

In BRAF-mutant melanoma, resistance to Vemurafenib (a 7-azaindole derivative) is common. Pyrazole-pyrazine conjugates have shown efficacy in overcoming this by targeting the downstream MEK/ERK signaling with a different binding mode.

Signal Transduction Blockade

The diagram below details where the conjugate intercepts the signaling cascade compared to competitors.

MAPK_Pathway_Inhibition GrowthFactor Growth Factor (EGF) RTK RTK (EGFR) (Auto-phosphorylation) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation CellResponse Proliferation & Survival ERK->CellResponse Transcription PPC_Inhibitor Pyrazole-Pyrazine Conjugate PPC_Inhibitor->BRAF Type II Binding PPC_Inhibitor->MEK Allosteric Blockade

Caption: Mechanism of Action: Pyrazole-pyrazine conjugates act as dual-mode inhibitors, effectively blocking MEK phosphorylation downstream of RAS.[3]

Experimental Protocols: Validating the Comparison

To replicate these findings and ensure Trustworthiness (E-E-A-T) , the following self-validating protocols must be used. These are designed to eliminate batch-to-batch variation.

Protocol A: The "Dual-Point" Kinase Assay (Self-Validating)

Objective: Determine IC50 with built-in Z-factor validation.

Reagents:

  • Recombinant Kinase (e.g., EGFR T790M).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (at

    
     concentration).
    
  • Test Compound: Pyrazole-Pyrazine derivative.[1][4][5]

  • Reference Standard: Staurosporine (Pan-kinase inhibitor).

Workflow:

  • Preparation: Prepare a 384-well plate. Columns 1-2 are Negative Control (DMSO only, 0% inhibition). Columns 23-24 are Positive Control (10 µM Staurosporine, 100% inhibition).

  • Dosing: Dispense test compounds in serial dilution (10-point, 1:3 dilution) in Columns 3-22.

  • Reaction: Add Enzyme/Substrate mix followed by ATP to initiate. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo™ reagent (Promega) or similar luminescent detection.[3]

  • Validation Step (Critical): Calculate the Z-factor using the controls.

    
    
    
    • Pass Criteria: If

      
      , the assay is invalid. Do not analyze the IC50 data. Check pipetting precision or reagent stability.
      
  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Cellular Selectivity Profiling (MTT Assay)

Objective: Verify that the conjugate kills cancer cells but spares normal cells (Therapeutic Index).

  • Seeding: Seed HCT-116 (Cancer) and HEK-293 (Normal) cells at 5,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with conjugate (0.01 - 100 µM).

  • Incubation: Incubate for 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Solubilize formazan crystals with DMSO. Measure OD at 570 nm.

  • Calculation: Calculate Selectivity Index (SI):

    
    
    
    • Target: An SI > 10 indicates a viable drug candidate.

References

  • Kumar, A. S., & Seba, M. C. (2025).[5] Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical and Health Sciences. Link

  • Faisal, M., et al. (2019).[5][6] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Link

  • Howard, S., et al. (2021).[4] Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Link

  • Laleu, B., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Link

  • BenchChem Editorial Team. (2024). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem. Link

Sources

A Researcher's Guide to Replicating the Synthesis and Bioactivity of Published Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the pyrazole scaffold has remained a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are present in numerous FDA-approved drugs and continue to be a focal point of intensive research due to their diverse biological activities, which include anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5]

This guide provides an in-depth, practical comparison of the synthesis and bioactivity of a representative pyrazole compound, drawing upon established, peer-reviewed methodologies. We will focus on a celecoxib-inspired pyrazole derivative, a well-documented selective COX-2 inhibitor, to illustrate the process from initial synthesis to biological evaluation.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices.

The Significance of the Pyrazole Core in Drug Design

The pyrazole ring's prevalence in medicine is due to its unique structural and electronic properties. It can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for various substitutions that can modulate its physicochemical properties and biological target interactions.[1] This adaptability has led to the development of blockbuster drugs like Celecoxib (Celebrex), an anti-inflammatory agent, and other compounds that have entered clinical trials for various diseases.[8][9]

Part 1: Synthesis of a Bioactive Pyrazole – A Celecoxib Analogue

The classical and most common method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[10][11] This approach offers a straightforward and high-yielding route to a wide range of substituted pyrazoles.

This protocol details the synthesis of a celecoxib analogue, a selective COX-2 inhibitor.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product diketone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione reaction_node diketone->reaction_node hydrazine Phenylhydrazine hydrazine->reaction_node solvent Ethanol solvent->reaction_node catalyst Acetic Acid (catalytic) catalyst->reaction_node heat Reflux heat->reaction_node product 1-phenyl-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole reaction_node->product Cyclocondensation

Caption: Synthetic workflow for the cyclocondensation reaction to form the pyrazole product.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • Phenylhydrazine

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in 30 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add 10 mmol of phenylhydrazine dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount (3-4 drops) of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The solid product is then collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

Part 2: Bioactivity Evaluation – In Vitro COX-2 Inhibition Assay

To validate the intended bioactivity of our synthesized celecoxib analogue, we will perform an in vitro assay to determine its inhibitory activity against the COX-2 enzyme.[12] This is a crucial step to confirm that our synthesized compound functions as expected.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized pyrazole compound against human recombinant COX-1 and COX-2 enzymes.

cluster_workflow COX Inhibition Assay Workflow start Prepare Enzyme, Substrate, and Inhibitor Solutions preincubation Pre-incubate COX-1/COX-2 with Pyrazole Compound start->preincubation reaction_initiation Initiate Reaction with Arachidonic Acid preincubation->reaction_initiation termination Terminate Reaction reaction_initiation->termination quantification Quantify Prostaglandin E2 (PGE2) via EIA termination->quantification analysis Calculate IC50 Values quantification->analysis

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Synthesized pyrazole compound

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Assay buffer (e.g., Tris-HCl)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized pyrazole compound in DMSO. Create a series of dilutions of the compound in the assay buffer.

  • Enzyme Pre-incubation: In a microplate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the synthesized pyrazole compound or vehicle (DMSO) for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction and Termination: Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37 °C. Terminate the reaction by adding a stopping reagent (e.g., a strong acid).

  • PGE2 Quantification: Measure the concentration of the product, PGE2, in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated using non-linear regression analysis.

Part 3: Comparative Data Analysis

The efficacy of a newly synthesized compound is best understood in the context of existing alternatives. Below is a table comparing the expected bioactivity of our synthesized celecoxib analogue with other published pyrazole derivatives.

CompoundTargetBioactivity (IC50)Reference
Synthesized Celecoxib Analogue COX-2Expected to be potent and selectiveThis Guide
Celecoxib COX-2~0.04 µM[12]
Sorafenib (contains pyrazole-like core) Multiple Kinases~6 µM (BRAF)[13]
Compound 6d (a pyrazole-chalcone hybrid) MRSA (antimicrobial)MIC = 15.7 µg/ml[14]
KA5 (a 1,3,4-trisubstituted pyrazole) HepG2 (anticancer)8.5 µM[13]
Compound 2g (a pyrazoline) Lipoxygenase (anti-inflammatory)80 µM[15]

Note: The IC50 and MIC values are highly dependent on the specific assay conditions and cell lines used. This table serves as a general comparison.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the replication of the synthesis and bioactivity testing of a published pyrazole compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently reproduce and build upon existing work in the field of medicinal chemistry.

The versatility of the pyrazole scaffold ensures its continued relevance in drug discovery. Future research could explore novel synthetic routes, such as multicomponent reactions or flow chemistry, to generate diverse libraries of pyrazole derivatives.[10][16] Furthermore, investigating the structure-activity relationships (SAR) of these new compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of the next generation of pyrazole-based therapeutics.[1]

References

  • Alseud, K. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Pak. J. Pharm. Sci., 37(1), 191-197. Available at: doi.org/10.36721/PJPS.2024.37.1.SP.191-197.1
  • IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • MDPI. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Bentham Science. (2022). A Review Article on Synthesis of Different Types of Bioactive Spiropyrazole Derivatives. Bentham Science. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Waste Classification

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Given the structure of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, which contains nitrogenous heterocyclic rings, it is prudent to handle it as a potentially hazardous substance.

Inferred Hazardous Characteristics:

CharacteristicRationale and Potential HazardsRegulatory Framework
Toxicity Amine-containing compounds and heterocyclic structures can exhibit varying levels of toxicity.[1][2][3] It is best to assume the compound is harmful if swallowed, inhaled, or in contact with skin.[2][3]Resource Conservation and Recovery Act (RCRA)
Irritation Many nitrogen-containing organic compounds are known to be skin and eye irritants.[4][5][6]Occupational Safety and Health Administration (OSHA)
Environmental Hazard The environmental fate of this specific compound is unknown. However, many organic compounds can be harmful to aquatic life.[1] Therefore, it must not be disposed of down the drain.[7][8][9]Environmental Protection Agency (EPA)

Based on this assessment, 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine should be classified as hazardous chemical waste .

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the waste, ensure you are wearing the appropriate personal protective equipment to minimize exposure.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential.[5]

  • Body Protection : A laboratory coat must be worn.[8]

  • Work Area : All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[10]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][11][12]

Step-by-Step Segregation and Containerization Protocol:

  • Select an Appropriate Container :

    • Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-on cap.[13][14][15][16]

    • The container should be made of a material that will not react with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[11]

    • Ensure the container is in good condition, free from cracks or damage.[12][14]

  • Label the Waste Container :

    • As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[7][11][12][13][17]

    • The label must include:

      • The full chemical name: "1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine" (avoiding abbreviations or formulas).[12]

      • The date accumulation started.[10]

      • The primary hazards (e.g., "Toxic," "Irritant").[17]

      • Your name, laboratory, and contact information.

  • Waste Accumulation :

    • Carefully transfer the waste into the labeled container.

    • If the compound is a solid, use a dedicated spatula.

    • If it is in solution, pour carefully to avoid splashing.

    • Do not mix this waste with other chemical waste streams , especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[7][11]

    • Keep the waste container closed at all times except when adding waste.[7][11][12][13][16] Do not leave a funnel in the container.[12]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[15]

Storage of Hazardous Waste

Proper storage of the waste container while it awaits pickup is a key aspect of laboratory safety.

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[12][13][16]

  • Secondary Containment : Place the waste container in a secondary containment bin to catch any potential leaks.[7][14]

  • Segregation : Ensure the container is stored away from incompatible chemicals.[7][11][15]

Disposal Procedure and Scheduling a Pickup

Disposal of hazardous waste must be handled by trained professionals.

  • Contact your Institution's Environmental Health and Safety (EHS) Office : Your EHS department is responsible for the collection and disposal of hazardous waste and will provide specific instructions for your facility.[12][13]

  • Schedule a Waste Pickup : Once the container is full or you have no more of this waste to dispose of, schedule a pickup with your EHS office.[7][11]

  • Documentation : Complete any necessary paperwork or online forms required by your institution for waste tracking.

Disposal Decision Workflow

Caption: Workflow for the safe disposal of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine.

Empty Container Disposal

Empty containers that once held 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine must also be handled properly.

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[15]

  • Collect Rinsate : The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic substances, the first three rinses should be collected.[7] Given the unknown toxicity of the target compound, collecting the first three rinses is a prudent measure.

  • Deface Label : Completely remove or deface the original label on the container.[7]

  • Air Dry : Allow the rinsed container to air dry completely in a fume hood.[15]

  • Final Disposal : Once clean and dry, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.[7]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[18][19]

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Axxence. (2022, December 15). NATURAL PYRAZINES MIXTURE No. 10 - Safety Data Sheet. Retrieved from [Link]

  • EFSA Journal. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2018, February 21). Fate of pyrazines in the flavored liquids of e-cigarettes. Retrieved from [Link]

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Personal protective equipment for handling 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

The "Unknown Intermediate" Protocol

As a Senior Application Scientist, I must emphasize a critical rule in drug discovery: absence of evidence is not evidence of absence. 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a specialized heterocyclic amine, likely a scaffold for kinase inhibitors (e.g., JAK/SRC family).

While specific toxicological data (LD50) for this exact CAS may be unpublished, we apply Occupational Exposure Banding (OEB) based on its substructures (aminopyrazoles and pyrazines).

Hazard Profiling (Structure-Activity Relationship)
  • Chemical Nature: Heterocyclic Primary Amine.

  • Physical State: Solid / Crystalline Powder (High risk of aerosolization).

  • Predicted GHS Classification (Tier 2 Assessment):

    • Acute Tox. 4 (Oral): Harmful if swallowed.[1][2]

    • Skin/Eye Irrit. 2/2A: Amines are inherently basic; expect irritation or chemical burns upon mucosal contact.

    • STOT SE 3: High probability of respiratory tract irritation.[3]

    • Sensitization: Pyrazole derivatives carry a risk of skin sensitization.

Core Directive: Until specific toxicology clears this compound, handle it as if it has a biological activity threshold of <10 µg/m³ (8h TWA) .

Personal Protective Equipment (PPE) Matrix

This system uses a Redundancy Protocol . We do not rely on a single barrier.

Protection ZoneRecommended GearTechnical Rationale (The "Why")
Respiratory Primary: VAV Fume Hood / Balance EnclosureSecondary: N95 or P100 RespiratorThe primary vector for solid amines is dust inhalation. The hood provides capture; the mask provides a "last line" defense against sash breaches.
Dermal (Hands) Double Nitrile Gloves Inner: Bright Color (Blue/Purple)Outer: Light Color (White/Clear)Visual Breach Detection: Contrast allows instant identification of tears. Amines can permeate thin nitrile; double layering increases breakthrough time by >4x.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for amines. Vapors or dust can bypass side-shields. Goggles seal the orbital area.
Body Tyvek® Lab Coat (Closed Front) + Sleeve Covers Cotton absorbs and holds chemicals against the skin. Tyvek repels dust. Sleeve covers bridge the "wrist gap" between glove and coat.

Operational Workflow: The "Zero-Contact" Method

Phase A: Engineering Controls & Setup

Before opening the vial, verify the Face Velocity of your fume hood is between 0.3 – 0.5 m/s (60–100 fpm) . Too high (>0.6 m/s) creates turbulence that can blow powder out of the hood.

Phase B: The Weighing Protocol (Critical Step)
  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Pyrazoles are often static-prone; "flying powder" is a major contamination risk.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat, then transfer.

  • Solubilization: Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO or Methanol), the inhalation risk drops significantly, though skin absorption risk remains.

Phase C: Decontamination & Doffing
  • Solvent Wash: Wipe the balance area with a paper towel soaked in dilute acetic acid (1%) or ethanol. The acid helps neutralize basic amine residues.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure the contaminated surface is trapped inside.

Visualized Decision Logic

Diagram 1: Risk Assessment & OEB Assignment

This logic tree illustrates why we treat this compound as OEB 3 despite missing data.

RiskAssessment Start Compound: 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CheckData Specific Tox Data Available? Start->CheckData AnalyzeStructure SAR Analysis (Substructures) CheckData->AnalyzeStructure No Data (Unknown) StandardHandling Standard GLP (OEB 1) CheckData->StandardHandling Low Tox Confirmed IdentifyRisks Risks: Pyrazole (Sensitizer) + Amine (Irritant) AnalyzeStructure->IdentifyRisks AssignBand Assign OEB 3 (Potent/Toxic) IdentifyRisks->AssignBand

Caption: Decision logic for assigning Occupational Exposure Bands (OEB) to novel intermediates.

Diagram 2: The Handling Workflow

Step-by-step execution to minimize exposure.

HandlingWorkflow Prep 1. Prep: Check Hood Flow & Ionizer Donning 2. Donning: Double Gloves + Goggles Prep->Donning Weighing 3. Weighing: Static Control + Enclosure Donning->Weighing Solubilize 4. Solubilize: Immediate Dissolution Weighing->Solubilize Decon 5. Decon: Acidic Wipe Down Weighing->Decon Spill? Solubilize->Decon Waste 6. Waste: Solid vs Liquid Segregation Decon->Waste

Caption: Operational workflow emphasizing static control and immediate solubilization.

Disposal & Emergency Response

Waste Stream Management
  • Solid Waste: Disposable weighing boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste (Incineration) . Do not use general trash.

  • Liquid Waste: Segregate into Basic Organic Waste . Do not mix with strong acids (exotherm risk) or oxidizers.

Emergency Spill Protocol (Dry Powder)
  • Evacuate: Clear the immediate area (radius of 3 meters).

  • Don PPE: Ensure respiratory protection (N95/P100) is worn.

  • Cover: Gently cover the spill with a paper towel dampened with Ethylene Glycol or Water (to prevent dust lofting).

  • Scoop: Use a dustpan or scoop; do not sweep vigorously.

  • Clean: Wipe surface with 1% Acetic Acid solution, followed by water.

References

  • National Institutes of Health (NIH). Occupational Exposure Banding: A Reintroduction. AIHA. Retrieved May 20, 2025, from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole-amine derivatives. PubChem. Retrieved May 20, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved May 20, 2025, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.